Paniculidine B
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262957 | |
| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-94-5 | |
| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97399-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Paniculidine B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine B is an indole alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin, detailed methodologies for its extraction and purification, and a summary of its known physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
This compound is a secondary metabolite found in the roots of the plant species Murraya paniculata. This plant, commonly known as orange jasmine, is a tropical, evergreen shrub belonging to the Rutaceae family. It is widely distributed in South Asia, Southeast Asia, and Australia and has been traditionally used in folk medicine. The roots of Murraya paniculata are a rich source of various indole alkaloids, including this compound and its analogues, Paniculidine A, C, D, E, and F.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 233.31 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | --INVALID-LINK-- |
| CAS Number | 97399-94-5 | --INVALID-LINK-- |
Isolation and Purification
The isolation of this compound from the roots of Murraya paniculata was first reported by Kinoshita, Tatara, and Sankawa in 1985 in the Chemical and Pharmaceutical Bulletin. While the full text of this original publication is not widely available, subsequent studies on the isolation of other indole alkaloids from the same plant provide a general experimental framework. The following protocol is a composite methodology based on these related studies.
Experimental Protocol: General Procedure for the Isolation of Indole Alkaloids from Murraya paniculata Roots
1. Plant Material Collection and Preparation:
-
Fresh roots of Murraya paniculata are collected and authenticated.
-
The roots are washed, air-dried, and then pulverized into a coarse powder.
2. Extraction:
-
The powdered root material is subjected to exhaustive extraction with an organic solvent. Chloroform is commonly used for the extraction of indole alkaloids from this plant material.[1]
-
The extraction is typically performed at room temperature over several days with periodic agitation to ensure thorough percolation.
-
The resulting crude chloroform extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation and Chromatography:
-
The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
-
Column Chromatography: The crude extract is often first fractionated using silica gel column chromatography. A gradient elution system of increasing polarity, such as n-hexane-ethyl acetate or chloroform-methanol, is employed to separate the compounds based on their polarity.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing the target indole alkaloids are further purified using preparative TLC on silica gel plates with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small percentage of an acid modifier like formic acid.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
-
Quantitative Data
Specific quantitative data, such as the percentage yield of this compound from the dried root material, is not available in the readily accessible literature. This information would have been present in the original 1985 publication.
Biological Activity
To date, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. While other compounds isolated from Murraya paniculata have been reported to exhibit various biological effects, including anti-inflammatory and cytotoxic activities, this compound itself has not been the subject of such studies. Further research is required to investigate the pharmacological potential of this indole alkaloid.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This compound is a naturally occurring indole alkaloid isolated from the roots of Murraya paniculata. While a general protocol for its isolation can be inferred from related studies, specific details from the original publication are not widely accessible. Furthermore, its biological activities remain unexplored, presenting an opportunity for future research in the field of natural product-based drug discovery. This guide provides a foundational understanding for scientists interested in pursuing further investigation of this compound.
References
An In-depth Technical Guide to the Chemical Properties of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
Disclaimer: The compound (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol is a novel chemical entity for which no experimental data has been published in publicly accessible literature. The following guide is a theoretical projection based on the known properties of its constituent chemical fragments: 1-methoxyindole and (2R)-2-methylbutan-1-ol. This document is intended for research and development professionals and should be used as a speculative reference for synthetic planning and property estimation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[1][2] The target molecule, (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol, combines this versatile heterocycle with a chiral alkanol side chain. The N-methoxy group on the indole ring is of particular interest, as it can alter the electronic properties and metabolic stability compared to unsubstituted indoles. This guide provides a comprehensive theoretical overview of the chemical properties, a plausible synthetic route, and potential biological context for this compound.
Predicted Physicochemical Properties
The properties of the target molecule are estimated based on the known values of its primary structural components.
Properties of Constituent Fragments
To build a profile for the target compound, the properties of 2-methylbutan-1-ol and 1-methoxyindole derivatives are summarized below.
| Property | 2-Methylbutan-1-ol | 1-Methoxyindole-3-carbaldehyde |
| Molecular Formula | C5H12O[3] | C10H9NO2[4] |
| Molar Mass | 88.15 g/mol [3] | 175.18 g/mol [4] |
| Appearance | Colorless liquid[3] | Solid[4] |
| Melting Point | -117.2 °C[5] | 50 - 51 °C[4] |
| Boiling Point | 127.5 °C[5] | Not available |
| Density | 0.8152 g/cm³[5] | Not available |
| Solubility in Water | 31 g/L[5] | Practically insoluble |
| logP | 1.29[3] | 1.64 |
Hypothetical Properties of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
The following table presents the estimated properties for the target molecule. These are theoretical values and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C14H19NO2 |
| Molar Mass | 233.31 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Melting Point | < 25 °C |
| Boiling Point | > 200 °C (decomposition may occur) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| logP | ~2.5 - 3.5 |
| Chirality | Contains one stereocenter (R-configuration) |
Proposed Synthesis and Experimental Protocols
As there is no established synthesis for this specific molecule, a plausible multi-step synthetic route is proposed, starting from commercially available precursors.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 1-Methoxyindole [6] This procedure is adapted from the methylation of 1-hydroxyindole.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour to form the sodium salt.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methoxyindole.
Protocol 3.2.2: Synthesis of 1-Methoxyindole-3-carbaldehyde This is a standard Vilsmeier-Haack formylation.
-
To a solution of 1-methoxyindole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-methoxyindole-3-carbaldehyde.
Protocol 3.2.3: Synthesis of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol This protocol involves a Wittig reaction followed by reduction. The required chiral phosphonium salt would be synthesized from a suitable (R)-2-methyl-1,4-butanediol derivative.
-
Wittig Reaction: To a suspension of the appropriate chiral phosphonium salt (1.1 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at -78 °C to generate the ylide. After stirring for 1 hour, add a solution of 1-methoxyindole-3-carbaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ether. The crude product is purified by column chromatography.
-
Reduction: Dissolve the alkene intermediate from the previous step in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol.
Predicted Spectroscopic Data
Spectroscopic Data of Fragments
-
2-Methylbutan-1-ol:
Predicted Data for (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
-
¹H NMR:
-
Aromatic protons (indole ring): δ 7.0-7.8 ppm (multiplets).
-
Indole C2-H: δ ~6.9-7.1 ppm (singlet or narrow triplet).
-
N-OCH₃: δ ~4.0 ppm (singlet, 3H).
-
CH₂OH: δ ~3.5 ppm (doublet, 2H).
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Aliphatic chain protons (CH, CH₂): δ 1.2-2.8 ppm (multiplets).
-
CH₃: δ ~0.9 ppm (doublet, 3H).
-
-
¹³C NMR:
-
Aromatic carbons: δ 100-140 ppm.
-
N-OCH₃: δ ~60-65 ppm.
-
CH₂OH: δ ~68 ppm.
-
Aliphatic carbons: δ 20-40 ppm.
-
-
IR (neat):
-
O-H stretch (alcohol): ~3350 cm⁻¹ (broad).
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.
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C=C stretch (aromatic): ~1450-1600 cm⁻¹.
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C-O stretch: ~1050-1150 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺): m/z = 233.
-
Key fragment: m/z = 146 (from cleavage of the butanol side chain, corresponding to the 1-methoxy-3-methylindole cation).
-
Potential Biological Activity and Signaling Pathways
Indole derivatives are known to possess a vast range of biological activities.[7] Given the structural similarity of the indole core to neurotransmitters like serotonin and hormones like melatonin, this molecule could be a candidate for neurological or endocrinological research.
Context of Biological Activity
-
Neuroactivity: Many indole alkaloids interact with receptors in the central nervous system. The target molecule is a structural analog of melatonin, a key regulator of circadian rhythms. Synthetic melatonin analogs are explored as agonists and antagonists for the treatment of insomnia and depression.[8]
-
Anticancer Properties: Indole-3-carbinol and its derivatives, found in cruciferous vegetables, are well-known for their cancer-preventive properties.[9] Many synthetic indoles also act as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[9]
-
Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[10][11]
Representative Signaling Pathway: Melatonin Receptor Signaling
Since the target molecule has structural features reminiscent of melatonin, it is plausible that it could interact with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs).
Caption: Simplified melatonin receptor signaling pathway.
This pathway illustrates how binding to MT1/MT2 receptors can lead to the inhibition of adenylate cyclase (decreasing cAMP levels) and the activation of phospholipase C, ultimately modulating cellular functions that regulate sleep and circadian rhythms. Researchers synthesizing (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol may be interested in screening it for activity within this pathway.
Conclusion
While (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol remains a theoretical compound, this guide provides a robust framework for its investigation. By analyzing the properties of its constituent fragments, we have projected its key physicochemical characteristics. Furthermore, a detailed synthetic protocol has been outlined to facilitate its creation in a laboratory setting. The potential for this molecule to interact with biological systems, particularly in the context of neuroactive indole alkaloids, underscores its value as a target for future drug discovery and development efforts. All data presented herein should be treated as hypothetical until validated by empirical study.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1-butanol - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 1-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Paniculidine B: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine B is an indole alkaloid natural product. This document provides a comprehensive overview of the discovery, structure elucidation, and synthetic approaches towards this molecule. While significant progress has been made in its chemical synthesis, publicly available data on its biological activity and mechanism of action remains limited.
Discovery and Structure Elucidation
This compound was first isolated from the plant Murraya paniculata (Linn.) Jack. by Kinoshita, Tatara, and Sankawa in 1985.[1] The researchers identified this compound as a novel prenylindole. Through spectroscopic analysis, its structure was elucidated as (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |
| Molecular Weight | 233.31 g/mol | PubChem[2] |
| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | PubChem[2] |
| CAS Number | 97399-94-5 | Pharmaffiliates[3] |
Total Synthesis of this compound
Several total syntheses of racemic (±)-Paniculidine B have been reported, demonstrating various synthetic strategies to construct this natural product.
Synthesis by Selvakumar and Govinda Rajulu (2004)
A highly efficient synthesis of (±)-Paniculidine B was developed, starting from 1-methoxyindole. The key features of this synthesis include a two-step sequence from an aldehyde intermediate, achieving an impressive 88% overall yield. Unfortunately, the detailed experimental protocol for this synthesis is not publicly available in the searched literature.
Synthesis by Moody and Warrellow (1990)
An earlier total synthesis of (±)-Paniculidine B was achieved from 2-nitrotoluene. This route involved a seven-step sequence with an overall yield of 16%. The detailed experimental methodology for this synthesis is not available in the public domain based on the conducted searches.
The general synthetic approach is outlined below, highlighting the key transformations.
Caption: General workflow of the total synthesis of (±)-Paniculidine B from 2-nitrotoluene.
Biological Activity and Mechanism of Action
Despite the successful synthesis of this compound, there is a significant lack of publicly available information regarding its biological activity. Extensive searches for in vitro and in vivo studies, including cytotoxicity, antimicrobial, anti-inflammatory, and enzyme inhibition assays, did not yield any specific data for this compound. Consequently, its mechanism of action and any associated signaling pathways remain unknown.
Experimental Protocols
Detailed experimental protocols for the isolation of this compound from Murraya paniculata and for its total synthesis are not available in the publicly accessible literature found during the course of this research. The primary scientific articles detailing these procedures could not be retrieved in their full text.
Conclusion
This compound is a structurally interesting indole alkaloid that has been successfully synthesized by different research groups. However, a significant knowledge gap exists concerning its biological properties. The lack of available data on its bioactivity and mechanism of action presents an opportunity for future research. Further investigation into the pharmacological potential of this compound is warranted to explore its therapeutic applications. Researchers in possession of this compound are encouraged to perform broad biological screenings to uncover its potential value in drug discovery and development.
References
The Alkaloid Profile of Murraya paniculata: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Murraya paniculata (L.) Jack, commonly known as orange jasmine, is a small tropical evergreen shrub belonging to the Rutaceae family. For centuries, various parts of this plant have been utilized in traditional medicine across South and Southeast Asia to treat a wide range of ailments, including pain, inflammation, diarrhea, and dysentery. Modern phytochemical investigations have revealed that the therapeutic properties of M. paniculata can be attributed to its rich and diverse chemical composition, with alkaloids being a predominant class of bioactive compounds. This technical guide provides an in-depth overview of the alkaloid composition of M. paniculata, focusing on quantitative data, experimental protocols for their isolation and analysis, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Murraya paniculata alkaloids.
Alkaloid Composition: A Quantitative Overview
Murraya paniculata is a rich source of various classes of alkaloids, primarily indole, carbazole, and acridone alkaloids. These compounds are distributed throughout the plant, with different parts such as the leaves, stem bark, and roots exhibiting unique alkaloid profiles. A comprehensive metabolic profiling study of three Murraya species, including Murraya exotica (a synonym for Murraya paniculata), identified a total of 77 alkaloids, showcasing the chemical diversity within this genus.
While extensive quantitative data for every identified alkaloid in M. paniculata is not yet available in the scientific literature, this guide compiles the currently available quantitative information to provide a baseline for researchers.
Table 1: Quantitative Data on the Alkaloid Content in Murraya paniculata
| Plant Part | Extraction Solvent | Analytical Method | Alkaloid Content | Reference |
| Leaves | 96% Ethanol | Gravimetric | Total Alkaloids: 1.031% | [1] |
It is important to note that the alkaloid content can vary significantly based on factors such as geographical location, season of harvest, and the specific extraction and analytical methods employed. The data presented here should, therefore, be considered as a starting point for further quantitative investigations.
Table 2: Major Alkaloids Identified in Murraya paniculata
This table provides a list of some of the key alkaloids that have been isolated and identified from various parts of Murraya paniculata.
| Alkaloid Class | Alkaloid Name | Plant Part(s) | Reference(s) |
| Indole Alkaloids | Yuehchukene | Roots, Leaves | [2][3][4][5] |
| Murrayacarine | Root Bark | ||
| Murrayaculatine | Flowers | ||
| Paniculidines A-F | Roots | ||
| Tanakine | Roots | ||
| Alanditrypinone | Leaves | ||
| Alantryphenone | Leaves | ||
| Alantrypinene | Leaves | ||
| Alantryleunone | Leaves | ||
| Carbazole Alkaloids | Mahanimbine | Leaves | [1][6] |
| Girinimbine | - | ||
| Koenimbine | - | ||
| Koenigine | - | ||
| Murrayanine | - | ||
| Isomurrayafoline B | Leaves | ||
| Acridone Alkaloids | Severifoline | - | [7] |
| Aegeline | - | [8] |
Experimental Protocols: Isolation and Analysis of Alkaloids
The isolation and characterization of alkaloids from Murraya paniculata involve a series of systematic extraction, fractionation, and purification steps. The choice of methodology depends on the specific class of alkaloids being targeted and their physicochemical properties.
General Extraction and Fractionation Workflow
A general workflow for the extraction and fractionation of alkaloids from M. paniculata plant material is outlined below. This process typically begins with the collection and preparation of the plant material, followed by solvent extraction and subsequent partitioning to separate compounds based on their polarity.
Isolation and Purification of Carbazole Alkaloids from Leaves
The following protocol provides a more detailed procedure for the isolation of carbazole alkaloids from the leaves of M. paniculata, based on commonly employed chromatographic techniques.
Materials:
-
Dried and powdered leaves of Murraya paniculata
-
Solvents: Petroleum ether, chloroform, ethyl acetate, methanol, hexane
-
Silica gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F254 plates for Thin Layer Chromatography (TLC)
-
Glass column for chromatography
-
Rotary evaporator
-
UV lamp for TLC visualization
-
Dragendorff's reagent for alkaloid detection
Procedure:
-
Defatting: The powdered leaf material is first extracted with petroleum ether in a Soxhlet apparatus to remove non-polar compounds like fats and waxes.
-
Alkaloid Extraction: The defatted plant material is then extracted with a more polar solvent, such as methanol or a mixture of chloroform and methanol, to extract the alkaloids.
-
Concentration: The solvent from the alkaloid-rich extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
A glass column is packed with silica gel in a suitable non-polar solvent (e.g., hexane).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of solvents with increasing polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is monitored by TLC to identify those containing alkaloids. TLC plates are visualized under a UV lamp and by spraying with Dragendorff's reagent (an orange-red spot indicates the presence of alkaloids).
-
-
Purification: Fractions containing the same alkaloid (as determined by TLC) are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
Structural Elucidation
The structures of the isolated pure alkaloids are elucidated using a combination of modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
Biosynthesis and Signaling Pathways of Murraya paniculata Alkaloids
The diverse array of alkaloids in Murraya paniculata is a result of complex biosynthetic pathways. Furthermore, these alkaloids exert their pharmacological effects by modulating various cellular signaling pathways.
Biosynthetic Pathway of Indole Alkaloids
Indole alkaloids in M. paniculata, such as yuehchukene, are derived from the amino acid tryptophan. A key step in their biosynthesis is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptamine then serves as a precursor for the elaboration of the complex indole alkaloid skeletons. The biosynthesis of dimeric indole alkaloids like yuehchukene involves the dimerization of monomeric indole units.
Modulation of Cancer-Related Signaling Pathways
Several alkaloids from Murraya species have demonstrated significant anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Network pharmacology and molecular docking studies have identified that alkaloids from Murraya can target crucial proteins in cancer-related pathways such as the PI3K-Akt and MAPK signaling pathways.[8][9][10]
For instance, mahanimbine, a carbazole alkaloid found in M. paniculata, has been shown to inhibit the proliferation of pancreatic cancer cells by inhibiting the AKT/mTOR and STAT3 signaling pathways.[2][11]
References
- 1. phcogj.com [phcogj.com]
- 2. Sources of the anti-implantation alkaloid yuehchukene in the genus Murraya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yuehchukene: a novel indole alkaloid with anti-implantation activity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yuehchukene, a novel anti-implantation indole alkaloid from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. - MedCrave online [medcraveonline.com]
- 10. cibtech.org [cibtech.org]
- 11. sdiarticle4.com [sdiarticle4.com]
The Enigmatic Biosynthesis of Paniculidine B: A Pathway Yet to Be Uncovered
Despite significant interest in its chemical synthesis and biological activity, the natural biosynthetic pathway of Paniculidine B remains an uncharted area of scientific inquiry. Extensive searches of the current scientific literature have revealed a notable absence of studies detailing the enzymatic reactions and genetic underpinnings responsible for its production in nature.
This compound, a molecule with the chemical formula C14H19NO2[1], has been the subject of chemical research, with studies focusing on its total synthesis. For instance, efficient total syntheses of (+/-)-paniculidine B have been reported, highlighting methodologies for the preparation of its 1-methoxyindole core structure[2]. Further research has also successfully determined the absolute R-configuration of natural paniculidines A and B through synthesis[3]. This body of work underscores the scientific community's capability to construct the molecule in a laboratory setting.
However, a thorough investigation into its biosynthesis—the process by which it is created in living organisms—yields no specific information. There are no published reports identifying the precursor molecules, the sequence of enzymatic steps, or the genes encoding the biosynthetic machinery. Consequently, quantitative data such as enzyme kinetics, reaction yields, and precursor concentrations are not available. Similarly, detailed experimental protocols for elucidating this specific pathway have not been described.
This lack of information precludes the creation of a detailed technical guide on the biosynthesis of this compound as originally requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research in this area.
Further research is critically needed to bridge this knowledge gap. Uncovering the biosynthetic pathway of this compound would not only provide fundamental insights into the metabolic capabilities of the source organism but could also open new avenues for its biotechnological production. Future studies would likely involve a combination of genomic analysis to identify potential biosynthetic gene clusters, transcriptomics to pinpoint gene expression under specific conditions, and metabolomics to track the flow of precursors and intermediates. Isotopic labeling studies would also be crucial in tracing the origin of the carbon and nitrogen atoms within the this compound structure.
Until such research is undertaken, the biosynthesis of this compound will remain a scientific mystery. The information available is currently limited to its chemical properties and methods for its artificial synthesis[1][4][5].
References
- 1. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 97399-94-5 [m.chemicalbook.com]
Spectroscopic Profile of Paniculidine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Paniculidine B, an indole alkaloid isolated from Murraya paniculata. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Chemical Structure and Properties
This compound is an indole alkaloid with the chemical formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . Its structure features a methoxyindole core linked to a methylbutan-1-ol side chain.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are essential for its unambiguous identification.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
| Ion | m/z (Experimental) | m/z (Calculated) | Formula |
| [M+H]⁺ | Not Available | 234.1494 | C₁₄H₂₀NO₂⁺ |
| High-Resolution EI-MS | m/z | Relative Intensity (%) | Assignment |
| 233.1416 | 25 | M⁺ | |
| 202 | 100 | [M - CH₂OH]⁺ | |
| 188 | 38 | ||
| 173 | 35 | ||
| 158 | 44 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was recorded as a thin film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong | O-H stretch (hydroxyl group) |
| 2950, 2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1460 | Medium | C=C stretch (aromatic ring) |
| 1330 | Medium | C-N stretch |
| 1080 | Strong | C-O stretch (hydroxyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data were recorded in CDCl₃.
¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 0.98 | d | 6.6 | 3H | H-5' |
| 1.50-1.65 | m | 2H | H-3' | |
| 1.80 | m | 1H | H-4' | |
| 2.78 | t | 7.7 | 2H | H-2' |
| 3.52 | dd | 10.6, 6.6 | 1H | H-1'a |
| 3.58 | dd | 10.6, 5.2 | 1H | H-1'b |
| 4.07 | s | 3H | N-OCH₃ | |
| 6.88 | s | 1H | H-2 | |
| 7.18 | t | 7.5 | 1H | H-6 |
| 7.27 | t | 7.5 | 1H | H-5 |
| 7.59 | d | 7.9 | 1H | H-4 |
| 7.64 | d | 7.9 | 1H | H-7 |
¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 19.8 | C-5' |
| 31.0 | C-3' |
| 31.6 | C-2' |
| 37.8 | C-4' |
| 65.0 | N-OCH₃ |
| 67.8 | C-1' |
| 100.9 | C-2 |
| 109.2 | C-7 |
| 114.3 | C-3 |
| 119.5 | C-4 |
| 119.8 | C-5 |
| 122.2 | C-6 |
| 130.4 | C-3a |
| 137.9 | C-7a |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.
Isolation of this compound
The workflow for the isolation of this compound from its natural source, Murraya paniculata, typically involves several chromatographic steps.
Paniculidine B: A Technical Overview for Drug Discovery Professionals
CAS Number: 97399-94-5
This technical guide provides a comprehensive overview of Paniculidine B, an indole alkaloid with potential applications in drug discovery and development. The information is curated for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Chemical and Physical Properties
This compound is a natural product first identified in Murraya paniculata.[1] It belongs to the class of indole alkaloids, a diverse group of compounds known for their wide range of biological activities.[2]
| Property | Value | Source |
| CAS Number | 97399-94-5 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | [1] |
| Canonical SMILES | C--INVALID-LINK--CO | [1] |
| Appearance | Oil | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Synthesis and Isolation
This compound is a naturally occurring compound that has also been the target of total synthesis.
Natural Source and Isolation
This compound has been isolated from the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family.[1][3] This plant is used in traditional medicine and has been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5]
Total Synthesis
Several approaches to the total synthesis of (±)-Paniculidine B have been reported. One efficient method achieves the synthesis in five steps from a methoxyindole precursor, with a notable two-step conversion from an aldehyde intermediate in 88% yield.[6] Another synthesis route starts from 2-nitrotoluene and accomplishes the total synthesis in seven steps with an overall yield of 16%.[7]
The absolute R-configuration of the natural Paniculidines A and B has been established through the synthesis of the S-enantiomer of Paniculidine A.[8]
References
- 1. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TOTAL SYNTHESIS OF (±)-PANICULIDINE B [jstage.jst.go.jp]
- 8. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Paniculidine B physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine B is a naturally occurring indole alkaloid that has been isolated from plants of the Murraya genus, notably Murraya paniculata. As a member of the diverse family of indole alkaloids, this compound presents a scaffold of interest for medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by related compounds. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, compiled from available scientific literature and chemical databases.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 97399-94-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1][2] |
| Molecular Weight | 233.31 g/mol | [1][2] |
| Appearance | Oil | [3] |
| Chemical Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |
| Predicted Boiling Point | 384.8 ± 44.0 °C (at 760 mmHg) | [6] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [6] |
| SMILES | CC(CCC1=CN(C2=CC=CC=C21)OC)CO | [1][3] |
| InChIKey | FGYVMFMFZWJGDY-LLVKDONJSA-N | [3][5] |
Spectroscopic Data
Note: The detailed experimental spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) are typically reported in the supporting information of scientific publications detailing the synthesis or isolation of the compound. Researchers are advised to consult these primary sources for the complete datasets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the molecule, including characteristic signals for the indole ring protons, the methoxy group, and the aliphatic chain.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 14 carbon atoms, aiding in the confirmation of the carbon skeleton.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition and exact mass of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Would provide information on the fragmentation pattern, which is useful for structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the indole ring, and C-O stretching of the methoxy and alcohol groups.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are described in the scientific literature. Below are summaries of the methodologies.
Total Synthesis of (+/-)-Paniculidine B
A total synthesis of racemic this compound has been reported by Selvakumar and Rajulu in 2004. The synthesis involves a multi-step sequence starting from commercially available materials. The full experimental details, including reaction conditions, purification methods, and characterization of intermediates, are provided in the original publication.
Isolation from Natural Sources
This compound has been isolated from the roots and other parts of Murraya paniculata. A general workflow for the isolation of indole alkaloids from plant material is depicted in the diagram below. The specific details of the extraction solvent, chromatographic separation techniques (e.g., column chromatography, HPLC), and final purification would be found in the experimental sections of relevant phytochemistry publications.
Caption: Generalized workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathways
To date, there is limited publicly available information on the specific biological activities and mechanisms of action of this compound. Indole alkaloids as a class are known to interact with a wide range of biological targets, and further research is needed to elucidate the pharmacological profile of this particular compound.
The diagram below illustrates a general approach that could be employed to investigate the mechanism of action and identify potential signaling pathways affected by this compound.
References
The Diverse Biological Activities of Indole Alkaloids: A Technical Guide for Researchers
Introduction: Indole alkaloids, a large and structurally diverse class of natural products, have long been a source of fascination for chemists and pharmacologists alike. Their intricate molecular architectures and potent biological activities have led to the development of several clinically important drugs. This technical guide provides an in-depth overview of the significant biological activities of indole alkaloids, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activities of Indole Alkaloids
Indole alkaloids exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of essential enzymes involved in DNA replication and cell signaling.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of selected indole alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of Vinca Alkaloids against Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Vincristine | A549 (Lung) | 40 nM | [1] |
| Vincristine | MCF-7 (Breast) | 5 nM | [1] |
| Vincristine | 1A9 (Ovarian) | 4 nM | [1] |
| Vincristine | SY5Y (Neuroblastoma) | 1.6 nM | [1] |
| Vinblastine | HeLa (Cervical) | 2.5 nM | |
| Vinblastine | K562 (Leukemia) | 1.8 nM |
Table 2: IC50 Values of Camptothecin and Derivatives against Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Camptothecin | HT29 (Colon) | 37 nM | [2] |
| Camptothecin | LOX (Melanoma) | 48 nM | [2] |
| Camptothecin | SKOV3 (Ovarian) | 42 nM | [2] |
| Camptothecin | MDA-MB-157 (Breast) | 7 nM | [3] |
| Camptothecin | GI 101A (Breast) | 150 nM | [3] |
| Camptothecin | MDA-MB-231 (Breast) | 250 nM | [3] |
Table 3: IC50 Values of Ellipticine against Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ellipticine | MCF-7 (Breast) | ~1 | [4] |
| Ellipticine | HL-60 (Leukemia) | < 1 | [5] |
| Ellipticine | CCRF-CEM (Leukemia) | ~4 | [4] |
| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | [5] |
| Ellipticine | UKF-NB-3 (Neuroblastoma) | < 1 | [5] |
| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | [5] |
| Ellipticine | U87MG (Glioblastoma) | ~1 | [4] |
Table 4: IC50 Values of Staurosporine against Various Kinases and Cancer Cell Lines
| Target | IC50 Value | Reference |
| Protein Kinase C (PKC) | 3 nM | [6] |
| p60v-src Tyrosine Protein Kinase | 6 nM | [6] |
| Protein Kinase A (PKA) | 7 nM | [6] |
| CaM Kinase II | 20 nM | [6] |
| HCT116 (Colon Carcinoma) | 6 nM | [7] |
| HeLa S3 (Cervical Cancer) | 4 nM | [7] |
Mechanisms of Anticancer Action & Signaling Pathways
1.2.1. Vinca Alkaloids: Microtubule Destabilization
Vinca alkaloids, such as vincristine and vinblastine, exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately induces apoptosis.
1.2.2. Camptothecin: Topoisomerase I Inhibition
Camptothecin and its derivatives are potent inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (the cleavable complex), camptothecin prevents the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4][8]
1.2.3. Staurosporine: Broad-Spectrum Kinase Inhibition
Staurosporine is a potent, broad-spectrum inhibitor of protein kinases. It competitively binds to the ATP-binding site of a wide range of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and receptor tyrosine kinases. By inhibiting these kinases, staurosporine disrupts numerous signaling pathways that are critical for cancer cell proliferation, survival, and migration, ultimately leading to apoptosis.
Antimicrobial Activities of Indole Alkaloids
Several indole alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antimicrobial activity of selected indole alkaloids, presented as MIC values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).
Table 5: MIC Values of Harmine and Tryptamine Derivatives against Various Microorganisms
| Alkaloid/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Harmine | Staphylococcus aureus | 31.25 | [9] |
| Harmine | Ralstonia solanacearum | 120 | [10] |
| Tryptamine Derivative 12c | Staphylococcus aureus 38 | 12 | [11] |
| Tryptamine Derivative 12c | Escherichia coli K12 | 12 | [11] |
| Tryptamine Derivative 13a-c | Staphylococcus aureus 38 | 6.2 - 6.6 | [11] |
Antiviral Activities of Indole Alkaloids
Indole alkaloids have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, dengue virus, and Zika virus. Their antiviral mechanisms can involve the inhibition of viral entry, replication, or assembly.
Neuroprotective Effects of Indole Alkaloids
A growing body of evidence suggests that certain indole alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their neuroprotective mechanisms include antioxidant activity, modulation of neurotransmitter systems, and regulation of neurotrophic factor signaling.
Mechanisms of Neuroprotective Action
4.1.1. Reserpine: VMAT Inhibition
Reserpine, an indole alkaloid from Rauwolfia serpentina, is known for its antihypertensive and antipsychotic effects, which stem from its ability to irreversibly inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from presynaptic vesicles. While high doses can induce Parkinsonian-like symptoms, at lower concentrations, its modulation of monoaminergic systems is being explored for potential neuroprotective applications.
4.1.2. Ibogaine: Multi-Receptor Modulation
Ibogaine is a psychoactive indole alkaloid with a complex pharmacological profile. It interacts with multiple receptor systems in the brain, including NMDA receptors, opioid receptors, and serotonin transporters. This multi-target engagement is thought to underlie its potential therapeutic effects in addiction and its neuroprotective properties. Ibogaine has been shown to promote the release of neurotrophic factors like Glial Cell-Derived Neurotrophic Factor (GDNF), which supports the survival and function of neurons.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indole alkaloids.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole alkaloid in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole alkaloid in the broth medium.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Culture cells and treat them with the indole alkaloid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
Indole alkaloids represent a vast and promising source of biologically active compounds with significant therapeutic potential. Their diverse chemical structures and mechanisms of action provide a rich platform for the discovery and development of novel drugs for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The information presented in this guide is intended to serve as a valuable resource for researchers in their efforts to further explore and harness the therapeutic potential of this fascinating class of natural products.
References
- 1. scribd.com [scribd.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Paniculidine B: A Technical Introduction for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the current research surrounding the natural indole alkaloid, Paniculidine B.
Introduction
This compound is a naturally occurring indole alkaloid that has been isolated from the plant Murraya paniculata and is also found in Dicranostigma lactucoides.[1] As a member of the broad class of indole alkaloids, a group known for a wide range of biological activities, this compound presents a subject of interest for further scientific investigation. Its mode of action is postulated to involve interactions with microbial cell membranes and enzymes, suggesting potential antimicrobial properties.[1] The absolute configuration of the naturally occurring enantiomer has been determined to be (R).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its application in experimental settings, including solubility and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |
| Molecular Weight | 233.31 g/mol | PubChem |
| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | PubChem |
| CAS Number | 97399-94-5 | PubChem |
Synthesis of this compound
The total synthesis of (±)-Paniculidine B has been accomplished through various routes. Two notable approaches are highlighted below, demonstrating different strategies to construct the molecule.
Synthesis from 2-Nitrotoluene
One of the first reported total syntheses of (±)-Paniculidine B commences from the readily available starting material, 2-nitrotoluene. This multi-step synthesis culminates in the target molecule with a 16% overall yield over seven steps.
Experimental Protocol:
Due to the absence of a detailed experimental protocol in the available literature, a generalized workflow is presented based on the reported transformation. The key steps likely involve:
-
Nitration and Functional Group Manipulation: Initial steps would focus on the elaboration of the 2-nitrotoluene core to introduce the necessary functionalities for the formation of the indole ring and the side chain.
-
Indole Ring Formation: A key transformation would be the construction of the indole nucleus, a common challenge in the synthesis of such alkaloids.
-
Side Chain Installation and Final Modification: The final steps would involve the attachment and modification of the 2-methylbutan-1-ol side chain at the C3 position of the indole ring.
A workflow diagram for this synthetic approach is provided below.
Caption: Synthetic workflow for (±)-Paniculidine B from 2-Nitrotoluene.
Efficient Synthesis from a 1-Methoxyindole Derivative
A more recent and efficient total synthesis of (±)-Paniculidine B has been reported, starting from a 1-methoxyindole derivative. This approach significantly improves the efficiency, affording the target compound in a remarkable 88% yield over just two steps from a key aldehyde intermediate.
Experimental Protocol:
While the full experimental details are not available, the synthesis likely proceeds via the following key transformations:
-
Preparation of the Aldehyde Intermediate: The synthesis would begin with the preparation of a 1-methoxyindole-3-carboxaldehyde or a related aldehyde precursor.
-
Side Chain Elongation and Reduction: The aldehyde would then undergo a carbon-carbon bond-forming reaction to introduce the 2-methylbutan skeleton, followed by a reduction of a carbonyl group to the primary alcohol of this compound.
Below is a diagram illustrating the logical flow of this efficient synthetic route.
Caption: Efficient two-step synthesis of (±)-Paniculidine B.
Biological Activity and Mechanism of Action
Currently, there is a notable absence of publicly available quantitative data on the biological activity of this compound. While its potential as an antimicrobial agent has been suggested based on its interaction with microbial cell membranes and enzymes, specific data such as Minimum Inhibitory Concentrations (MICs) against various microbial strains or IC50 values in enzymatic or cellular assays have not been reported in the accessible scientific literature.
Consequently, a detailed understanding of the mechanism of action of this compound remains to be elucidated. No specific signaling pathways or molecular targets have been identified.
Future Research Directions
The existing body of research on this compound lays the groundwork for several promising avenues of future investigation:
-
Comprehensive Biological Screening: A thorough evaluation of the biological activity of this compound against a wide range of targets is warranted. This should include screening for antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should focus on elucidating the underlying mechanism of action. This could involve target identification studies, enzymatic assays, and analysis of its effects on cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The development of synthetic analogs of this compound could provide valuable insights into the structural features required for biological activity and could lead to the discovery of more potent and selective compounds.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Paniculidine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine B is a naturally occurring indole alkaloid whose biological activities have not been extensively characterized in publicly available literature. These application notes provide a set of detailed, generalized in vitro assay protocols that can be employed to screen this compound for potential anti-inflammatory, cytotoxic, and neuroprotective properties. The following sections offer step-by-step methodologies for these assays, guidance on data presentation, and visualizations of the experimental workflows. It is important to note that these are model protocols and may require optimization for the specific experimental conditions and cell lines used.
Data Presentation
Quantitative results from the described assays should be summarized for clarity and comparative analysis. The following tables are templates for presenting key metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 (Lung Carcinoma) | MTT Assay | Hypothetical Data | Hypothetical Data |
| MCF-7 (Breast Cancer) | MTT Assay | Hypothetical Data | Hypothetical Data |
| SH-SY5Y (Neuroblastoma) | MTT Assay | Hypothetical Data | Hypothetical Data |
| RAW 264.7 (Macrophage) | MTT Assay | Hypothetical Data | Hypothetical Data |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (µM) | Dexamethasone IC50 (µM) (Positive Control) |
| Nitric Oxide (NO) Assay | RAW 264.7 | Nitrite Concentration | Hypothetical Data | Hypothetical Data |
| TNF-α ELISA | RAW 264.7 | TNF-α Concentration | Hypothetical Data | Hypothetical Data |
| IL-6 ELISA | RAW 264.7 | IL-6 Concentration | Hypothetical Data | Hypothetical Data |
Table 3: Neuroprotective Activity of this compound
| Assay Type | Cell Line | Neurotoxic Agent | Parameter Measured | This compound EC50 (µM) | N-acetylcysteine EC50 (µM) (Positive Control) |
| Oxidative Stress Assay | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Cell Viability (MTT) | Hypothetical Data | Hypothetical Data |
| Glutamate Excitotoxicity | Primary Cortical Neurons | Glutamate | Cell Viability (LDH) | Hypothetical Data | Hypothetical Data |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for the inhibition of NO production.
Neuroprotection Assay (Oxidative Stress Model)
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and differentiate (if necessary) for 24-48 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induction of Oxidative Stress: Add a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM, to be optimized) to the wells and incubate for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in the cytotoxicity protocol to measure the viability of the protected cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control and determine the EC50 value for the neuroprotective effect.
Signaling Pathway Visualization
Should experimental data suggest that this compound's anti-inflammatory effects are mediated through the NF-κB pathway, the following diagram illustrates this hypothetical mechanism.
Application Note: Experimental Design for Cytotoxicity Studies of Paniculidine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paniculidine B is a natural alkaloid compound derived from plants such as Murraya paniculata and Dicranostigma lactucoides.[1][2] Natural products are a significant source of novel therapeutic agents, particularly in oncology.[3][4][5] A critical initial step in the evaluation of any new compound for its therapeutic potential is the characterization of its cytotoxic effects. This document provides a comprehensive experimental framework for assessing the cytotoxicity of this compound, determining its mechanism of cell death, and investigating the underlying molecular pathways. The protocols are designed to guide researchers from initial screening to more detailed mechanistic studies.
Phase 1: Primary Cytotoxicity Assessment
The initial phase focuses on determining the dose-dependent cytotoxic effect of this compound on a selected cancer cell line to establish its potency, typically represented by the half-maximal inhibitory concentration (IC50). This is achieved by assessing cell viability and membrane integrity.
Key Experiments
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6][7] Live cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[8][9]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] This assay is an indicator of cell lysis and necrosis.
Experimental Workflow: Phase 1
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Data Presentation: Primary Cytotoxicity
Table 1: Dose-Response Data for this compound (48h Treatment)
| This compound (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Cell Viability |
|---|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.103 | 1.125 | 1.119 | 1.116 | 87.8% |
| 5 | 0.852 | 0.877 | 0.861 | 0.863 | 67.9% |
| 10 | 0.641 | 0.635 | 0.650 | 0.642 | 50.5% |
| 25 | 0.315 | 0.329 | 0.320 | 0.321 | 25.3% |
| 50 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6% |
| IC50 (µM) | | | | | ~10 |
Phase 2: Mechanism of Cell Death Analysis
Once the IC50 is determined, the next phase investigates whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Key Experiment
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[11]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[12]
-
Diagram: Principle of Annexin V/PI Staining
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Presentation: Cell Death Mechanism
Table 2: Quantification of Apoptosis and Necrosis
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC50) | 45.3 ± 4.1 | 35.2 ± 3.5 | 15.6 ± 2.1 | 3.9 ± 1.1 |
| this compound (2x IC50) | 15.8 ± 3.5 | 48.9 ± 5.2 | 28.7 ± 4.3 | 6.6 ± 1.5 |
Phase 3: Apoptotic Pathway Investigation
If Phase 2 indicates apoptosis is the primary mechanism of cell death, this phase aims to dissect the specific molecular events involved.
Key Experiments
-
Caspase Activity Assay: Caspases are key proteases that execute apoptosis.[14] Colorimetric or fluorometric assays can measure the activity of specific caspases, such as the executioner caspase-3/7 or initiator caspases-8 and -9.[15][16]
-
Western Blot Analysis: This technique detects and quantifies key proteins involved in the apoptotic cascade.[17] Important markers include:
-
Cleaved Caspase-3: The activated form of the key executioner caspase.[17]
-
Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins regulates the intrinsic apoptotic pathway.
-
Diagram: Hypothetical Apoptotic Signaling Pathwaydot
References
- 1. This compound | 97399-94-5 | XDA39994 | Biosynth [biosynth.com]
- 2. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: Quantification of Paniculidine B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
AN-PB-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed analytical method for the sensitive and selective quantification of Paniculidine B in biological matrices, specifically human plasma. Due to the current lack of published, validated methods for this compound, this application note provides a detailed, hypothetical protocol based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for similar indole alkaloids. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to serve as a comprehensive starting point for method development and validation in pharmacokinetic, toxicokinetic, or metabolic studies.
Introduction
This compound, (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol, is a natural alkaloid compound.[1] Its molecular formula is C₁₄H₁₉NO₂ with a molecular weight of 233.31 g/mol .[2] To investigate its pharmacological properties, absorption, distribution, metabolism, and excretion (ADME), a robust and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for quantifying small molecules in complex biological fluids due to its high selectivity, sensitivity, and wide dynamic range.[3][4] This document details a proposed LC-MS/MS method for the determination of this compound in human plasma, which requires subsequent validation according to regulatory guidelines.[5][6]
Proposed Analytical Method: LC-MS/MS
The proposed method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle
Plasma samples are first treated to precipitate proteins. The supernatant is then subjected to solid-phase extraction (SPE) to isolate this compound from endogenous interferences. The purified extract is injected into an LC-MS/MS system. This compound is separated from other components on a C18 analytical column and is subsequently ionized by electrospray ionization (ESI) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of this compound to that of a suitable internal standard (IS).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled this compound or another indole alkaloid.
-
Human plasma (with K₂EDTA as anticoagulant)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with 20 µL of the internal standard working solution. Add 400 µL of 2% formic acid in water, vortex for 30 seconds to mix and precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
LC-MS/MS System and Conditions
3.3.1 Liquid Chromatography (LC)
-
System: Agilent 1290 Infinity II or equivalent UHPLC system.[7]
-
Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 10 0.5 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
3.3.2 Mass Spectrometry (MS)
-
System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
-
MRM Transitions (Hypothetical): The precursor ion for this compound ([M+H]⁺) is m/z 234.1. Product ions would need to be determined by infusing a standard solution and optimizing fragmentation. Plausible product ions could result from the loss of water (H₂O) or fragmentation of the side chain.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 234.1 216.1 (loss of H₂O) 150 15 (Optimize) This compound (Qualifier) 234.1 158.1 (indole fragment) 150 25 (Optimize) | Internal Standard (IS) | TBD | TBD | 150 | TBD (Optimize) |
Method Validation Summary
The proposed method must be fully validated according to the US FDA Bioanalytical Method Validation Guidance for Industry.[5][6][8] The following parameters should be assessed.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Calibration curve with a minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The %CV of the matrix factor across at least 6 lots of matrix should be ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples must be within ±15% of the mean concentration of nominal comparison samples. |
Visualizations
Experimental Workflow Diagram
Caption: Proposed experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocols for sample preparation and instrument conditions serve as a robust starting point for researchers. Successful development and validation of this method will enable accurate and reliable measurements of this compound, facilitating further investigation into its clinical and pharmacological relevance.
References
- 1. This compound | 97399-94-5 | XDA39994 | Biosynth [biosynth.com]
- 2. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Paniculidine B as a Scaffold for Analog Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculidine B is a naturally occurring indole alkaloid characterized by a 1-methoxyindole core structure. Natural products bearing the indole scaffold are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. The unique structural features of this compound, particularly the methoxy group on the indole nitrogen, present an intriguing scaffold for the synthesis of novel analogs with potentially enhanced or novel pharmacological properties. This document provides a detailed overview of the potential applications of this compound as a scaffold, along with illustrative protocols for analog synthesis and biological evaluation.
While specific structure-activity relationship (SAR) studies on this compound analogs are not extensively reported in publicly available literature, the broader class of indole alkaloids has been widely explored. Many indole derivatives have demonstrated significant cytotoxic and antimicrobial activities.[1][2][3] This document will, therefore, leverage established synthetic methodologies for 1-methoxyindoles and standard biological assays for indole alkaloids to provide a comprehensive guide for researchers.
This compound Analog Synthesis: A General Approach
The synthesis of this compound analogs can be approached by modifying either the indole core or the butanol side chain. A general retrosynthetic analysis suggests that the key step would be the coupling of a functionalized 1-methoxyindole nucleus with a suitable side chain precursor.
Illustrative Synthetic Scheme
A plausible synthetic route to generate analogs of this compound involves the preparation of a 1-methoxyindole-3-carbaldehyde intermediate, which can then be subjected to various carbon-carbon bond-forming reactions to introduce diverse side chains.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of 1-Methoxyindole-3-carbaldehyde (Illustrative)
This protocol is based on general procedures for the synthesis of 1-methoxyindoles and subsequent formylation.[4][5]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of 1-Methoxyindole:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-methoxyindole.
-
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of anhydrous DMF (3.0 eq) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-methoxyindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water and basify with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-methoxyindole-3-carbaldehyde.
-
Biological Evaluation of this compound Analogs
Given the known biological activities of many indole alkaloids, analogs of this compound should be screened for a variety of biological effects, with a primary focus on cytotoxic and antimicrobial activities.
Hypothetical Biological Activity Data
The following table presents hypothetical quantitative data for this compound and a small library of its analogs to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
| Compound | Modification | Cytotoxicity (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |
| This compound | (Reference) | > 100 | 64 |
| Analog 1 | Replacement of -OH with -NH₂ | 75.2 | 32 |
| Analog 2 | Replacement of isobutyl with n-butyl | 92.5 | 64 |
| Analog 3 | Addition of a fluorine atom at C5 of indole | 45.8 | 16 |
| Analog 4 | Replacement of 1-methoxy with 1-hydroxy | 68.3 | 32 |
Experimental Protocol: Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the growth medium.
-
Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4 °C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Quickly rinse the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Protocol: Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound analogs dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the this compound analogs in MHB.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Signaling Pathways and Logical Relationships
The potential mechanisms of action of this compound analogs, particularly their cytotoxic effects, could involve interference with key cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, many indole alkaloids are known to induce apoptosis through various mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Paniculidine B Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the therapeutic potential of Paniculidine B, an indole alkaloid with putative anti-cancer and neuroprotective properties. The following protocols detail established methods for assessing its efficacy and elucidating its mechanism of action in relevant disease models.
Introduction to this compound
This compound is a natural compound belonging to the indole alkaloid class.[1] While its specific biological activities are not yet extensively characterized, its chemical structure suggests potential interactions with various cellular pathways implicated in diseases such as cancer and neurodegeneration. These protocols are designed to provide a framework for the initial in vitro evaluation of this compound.
Part 1: Anti-Cancer Efficacy of this compound
Application Note 1: Assessing Cytotoxicity and Anti-Proliferative Effects of this compound in Cancer Cell Lines
This note describes the use of established cancer cell lines to determine the cytotoxic and anti-proliferative activity of this compound. A panel of cell lines representing different cancer types is recommended for initial screening to identify sensitive cancer types.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line
-
A549: Human lung carcinoma cell line
-
HeLa: Human cervical cancer cell line
-
HCT116: Human colon cancer cell line
Experimental Workflow for Anti-Cancer Screening
Caption: Workflow for screening the anti-cancer effects of this compound.
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: this compound Cytotoxicity (IC50 Values)
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| MCF-7 | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 52.1 | |
| A549 | 24 | 89.5 |
| 48 | 63.8 | |
| 72 | 41.3 | |
| HeLa | 24 | > 100 |
| 48 | 88.9 | |
| 72 | 67.4 | |
| HCT116 | 24 | 65.7 |
| 48 | 42.1 | |
| 72 | 28.9 |
Application Note 2: Investigating the Pro-Apoptotic Potential of this compound
This note outlines methods to determine if this compound induces apoptosis in cancer cells.
Protocol 1.2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Hypothesized Signaling Pathway: Induction of Apoptosis by this compound
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Part 2: Neuroprotective Efficacy of this compound
Application Note 3: Evaluating the Neuroprotective Effects of this compound in a Model of Oxidative Stress
This application note describes the use of a neuronal cell line to assess the potential of this compound to protect against oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.
Recommended Cell Line:
-
SH-SY5Y: Human neuroblastoma cell line, commonly used for modeling neurodegenerative diseases. Can be differentiated into a more mature neuronal phenotype.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol 2.1: H₂O₂-Induced Oxidative Stress Assay
This protocol evaluates the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced toxicity.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Calcein-AM
-
Propidium Iodide (PI)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
Wash the cells with PBS and stain with Calcein-AM (for live cells) and PI (for dead cells).
-
Quantify the fluorescence to determine the percentage of viable cells.
Data Presentation: Neuroprotective Effect of this compound
| Treatment Group | This compound (µM) | Cell Viability (%) |
| Control (no H₂O₂) | 0 | 100 |
| H₂O₂ only | 0 | 45.3 |
| H₂O₂ + this compound | 1 | 58.7 |
| H₂O₂ + this compound | 5 | 72.1 |
| H₂O₂ + this compound | 10 | 85.4 |
Application Note 4: Investigating the Mechanism of Neuroprotection
This note focuses on elucidating the potential mechanism by which this compound confers neuroprotection, such as through the activation of antioxidant response pathways.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized Nrf2-mediated antioxidant response by this compound.
Protocol 2.2: Western Blot for Nrf2 and HO-1
This protocol measures the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to assess the activation of the antioxidant response pathway.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat differentiated SH-SY5Y cells with this compound for 6 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Disclaimer: These protocols provide a general framework. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific experimental conditions. All work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Paniculidine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculidine B is an indole alkaloid isolated from Murraya paniculata, a plant known for its rich diversity of bioactive compounds. While the precise mechanism of action for this compound has not been extensively elucidated in published literature, its chemical structure as an indole alkaloid and the known biological activities of other constituents from Murraya paniculata, such as anti-inflammatory and cytotoxic effects, suggest potential therapeutic applications. This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic investigation of this compound's mechanism of action, focusing on its potential cytotoxic and anti-inflammatory properties.
Introduction
Indole alkaloids are a large class of natural products known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, as a member of this class isolated from Murraya paniculata, represents a promising candidate for drug discovery and development.[1][2] Extracts from Murraya paniculata have been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, which are attributed to its diverse phytochemical composition, including alkaloids and flavonoids.[3][4][5]
Due to the limited specific data on this compound's mechanism of action, this document outlines a proposed research workflow and detailed experimental protocols to explore its biological activities. The proposed studies are designed to assess its cytotoxic potential against cancer cell lines and to investigate its impact on key inflammatory signaling pathways.
Hypothetical Mechanisms of Action
Based on the known activities of related indole alkaloids and extracts from Murraya paniculata, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Induction of Apoptosis in Cancer Cells: Many indole alkaloids exhibit anticancer activity by inducing programmed cell death (apoptosis). This compound may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Inhibition of Pro-inflammatory Signaling Pathways: this compound could potentially modulate inflammatory responses by inhibiting key signaling cascades such as the NF-κB and MAPK pathways, which are crucial regulators of inflammation.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's mechanism of action.
References
- 1. Three new indole alkaloid derivatives from the roots of Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. biochemjournal.com [biochemjournal.com]
Paniculidine B: Application Notes and Protocols for Anti-Inflammatory Research
Initial investigations into the biological activity of Paniculidine B, a natural alkaloid derived from plants such as Dicranostigma lactucoides and Murraya paniculata, have primarily focused on its potential antimicrobial properties.[1] To date, there is a notable absence of published scientific literature detailing its application or efficacy in anti-inflammatory research models.
The available information on this compound is largely centered on its chemical synthesis and structural characterization.[2][3][4] While one source suggests a mode of action involving interaction with microbial cell membranes and enzymes, this is still an area of ongoing research and has not been linked to inflammatory pathways.[1]
Due to the current lack of specific data on the anti-inflammatory effects of this compound, this document provides a generalized framework of application notes and protocols. These are based on standard methodologies used in anti-inflammatory drug discovery and can serve as a template for researchers interested in investigating the potential of this compound in this field.
Hypothetical Data Summary
Should research data become available, it would be beneficial to summarize it in a structured format for clear comparison. Below are example tables that could be populated with experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Concentration of this compound (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (e.g., Dexamethasone) |
Table 2: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (e.g., Indomethacin) | 10 |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the anti-inflammatory potential of a novel compound.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to each well (except for the unstimulated control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
-
Viability Assay: Assess the cytotoxicity of this compound on the cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model.
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).
Methodology:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and a positive control (e.g., indomethacin).
-
Compound Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate common signaling pathways in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for anti-inflammatory drug discovery.
Should future studies demonstrate anti-inflammatory properties for this compound, the protocols and data presentation formats outlined above can be adapted to specifically report on its effects and mechanisms of action. Researchers are encouraged to explore the potential of this natural compound in well-established in vitro and in vivo models of inflammation.
References
- 1. This compound | 97399-94-5 | XDA39994 | Biosynth [biosynth.com]
- 2. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOTAL SYNTHESIS OF (±)-PANICULIDINE B [jstage.jst.go.jp]
- 4. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paniculidine B in Neuropharmacology Research
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, we must report that there is currently no published research detailing the application of Paniculidine B in the field of neuropharmacology. Our extensive searches did not yield any studies, quantitative data, experimental protocols, or elucidated signaling pathways related to the neuropharmacological effects of this compound.
This compound is a known natural product, and its basic chemical information is available in databases such as PubChem. However, its biological activity, particularly concerning the central nervous system, remains uninvestigated in the scientific literature.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, for this compound in neuropharmacology research at this time.
Future Research Directions: A Hypothetical Approach
Should researchers wish to investigate the neuropharmacological potential of this compound, a logical starting point would be to screen the compound for activity at various CNS targets. A hypothetical workflow for such an investigation is outlined below. This workflow is based on standard preclinical drug discovery processes and is not based on any existing data for this compound.
Caption: Hypothetical workflow for neuropharmacological screening of this compound.
Potential Alternative Topics for Neuropharmacology Research
For researchers and professionals interested in natural compounds with established neuropharmacological activities, we recommend exploring the extensive literature on the following molecules. These compounds have well-documented mechanisms of action, quantitative data, and established experimental protocols.
-
Huperzine A: An alkaloid isolated from the firmoss Huperzia serrata, it is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE). It is extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative disorders.
-
Resveratrol: A stilbenoid found in grapes, blueberries, and other plants, it has been shown to exert neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and modulation of sirtuin pathways.
-
Curcumin: The principal curcuminoid of turmeric (Curcuma longa), it has demonstrated a wide range of neuroprotective properties, including anti-inflammatory, antioxidant, and anti-amyloid activities.
-
Ginkgolides and Bilobalide: Terpenoid lactones from the Ginkgo biloba tree, these molecules are known to have complex pharmacological profiles, including effects on neurotransmitter systems and neuroprotection.
We recommend directing research efforts toward these or other well-characterized compounds until initial screening data on the neuropharmacological properties of this compound becomes available in the scientific literature.
Troubleshooting & Optimization
Technical Support Center: Paniculidine B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Paniculidine B.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the plant material (Murraya paniculata) may not be efficient. | - Ensure the plant material is finely powdered to maximize surface area. - Use a multi-step extraction process with a suitable solvent such as methanol or ethanol.[1] - Consider using acid-base extraction to selectively isolate the alkaloid fraction. |
| Degradation During Extraction/Purification: this compound, like many indole alkaloids, may be sensitive to pH, light, and temperature. | - Avoid prolonged exposure to strong acids or bases. - Work in low-light conditions or use amber glassware to prevent photodegradation. - Maintain low temperatures during extraction and solvent evaporation. | |
| Loss During Liquid-Liquid Partitioning: this compound may not fully partition into the desired solvent phase. | - Optimize the pH of the aqueous phase to ensure this compound is in its free base form for extraction into an organic solvent. - Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. | |
| Poor Separation in Column Chromatography: Co-elution with other alkaloids or impurities from the Murraya paniculata extract can lead to loss of product during fraction collection. | - Optimize the mobile phase composition. A gradient of hexane and ethyl acetate is commonly used for silica gel chromatography of compounds from Murraya paniculata.[2] - Use a high-quality silica gel with a consistent particle size. - Consider using a different stationary phase, such as alumina, if separation on silica is poor. | |
| Co-elution of Impurities | Structurally Similar Alkaloids: Murraya paniculata contains several other indole alkaloids (Paniculidines A, C-F, etc.) that may have similar chromatographic behavior.[3][4] | - Employ high-performance liquid chromatography (HPLC) for final purification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) often provides good resolution for indole alkaloids. - Consider using preparative thin-layer chromatography (prep-TLC) for small-scale purification. |
| Non-Alkaloidal Impurities: The crude extract may contain coumarins, flavonoids, and terpenoids which are also found in Murraya species. | - Perform a preliminary fractionation of the crude extract to remove less polar compounds before proceeding to alkaloid-specific purification steps. | |
| Peak Tailing or Splitting in HPLC | Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen of this compound. | - Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. - Use a column with end-capping to reduce the number of free silanol groups. |
| Sample Overload: Injecting too concentrated a sample can lead to poor peak shape. | - Dilute the sample before injection. | |
| Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Compound Degradation on Silica Gel | Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of acid-labile compounds. | - Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. - Alternatively, use a less acidic stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial extraction of this compound from Murraya paniculata?
A1: The recommended method for initial extraction is a solvent extraction of the dried and powdered plant material (typically the roots) with methanol or a mixture of methanol and water.[5] This is often followed by an acid-base liquid-liquid partitioning to selectively isolate the alkaloid fraction.
Q2: What are the optimal storage conditions for this compound?
A2: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. In solution, it is best to use aprotic solvents and store at low temperatures.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for assessing the purity of this compound.[5] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by the area percentage of the main peak. For definitive structural confirmation and to rule out co-eluting impurities with the same UV spectrum, LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.
Q4: What are the likely impurities I might encounter during this compound purification?
A4: The most likely impurities are other indole alkaloids with similar structures that are also present in Murraya paniculata, such as Paniculidine A and Paniculidines C-F.[3][4] Other classes of compounds that may be present in the crude extract include coumarins, flavonoids, and terpenoids.
Q5: My this compound seems to be degrading during purification. What are the most likely causes and how can I prevent this?
A5: Indole alkaloids can be sensitive to acidic conditions, light, and heat. Degradation during purification is often caused by exposure to acidic silica gel during column chromatography or prolonged exposure to heat during solvent evaporation. To prevent degradation, you can use deactivated silica gel or an alternative stationary phase like alumina. Ensure that all purification steps are carried out at low temperatures and with protection from light. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to understand the stability of this compound and identify potential degradation products.[2][6][7]
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Extraction:
-
Air-dry and powder the roots of Murraya paniculata.
-
Macerate the powdered plant material in methanol at room temperature for 72 hours, repeating the process three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous HCl solution.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the basified aqueous layer with ethyl acetate.
-
Combine the ethyl acetate fractions containing the crude alkaloids and evaporate the solvent to dryness.
-
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Equilibrate the column with the initial mobile phase (e.g., 100% hexane).
-
-
Sample Loading and Elution:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a UV lamp.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain partially purified this compound.
-
Protocol 3: HPLC Method for Purity Assessment of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for the purification of this compound from Murraya paniculata.
Caption: Decision tree for troubleshooting low yield in this compound purification.
References
- 1. phcogj.com [phcogj.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Three new indole alkaloid derivatives from the roots of Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Paniculidine B stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Paniculidine B. As specific stability data for this compound is limited in publicly available literature, this guide combines a specific supplier recommendation with general best practices for the handling and storage of indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a refrigerator at 2-8°C[1]. It is also advisable to store the compound in a tightly sealed container, protected from light and moisture, as is common practice for indole alkaloids.
Q2: How should I store solutions of this compound?
While specific data for this compound solutions is unavailable, general recommendations for indole alkaloid solutions should be followed. Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight, light-protecting containers. The choice of solvent may impact stability; common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is recommended to perform a small-scale stability test in your solvent of choice if long-term storage of a solution is required.
Q3: What is the known stability of this compound?
There is currently no publicly available quantitative data on the long-term stability of this compound under various conditions such as different temperatures, pH values, or exposure to light. Researchers should assume the compound may be sensitive to these factors, as is characteristic of many indole alkaloids.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been documented in the scientific literature. Indole alkaloids, in general, can be susceptible to oxidation and degradation upon exposure to light, air, and extreme pH conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC or LC-MS) to confirm integrity and concentration. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Presence of degradation products. | Review storage conditions of both solid compound and solutions. Ensure they are protected from light and stored at the recommended temperature. Consider purifying the sample if degradation is suspected. |
| Loss of biological activity in an assay. | Decomposition of this compound. | Confirm the integrity of the compound. Prepare fresh solutions from solid material stored under recommended conditions. Avoid repeated freeze-thaw cycles of solutions. |
| Discoloration of the solid compound or solution. | Potential degradation. | Discoloration can be an indicator of chemical change. It is recommended to acquire a fresh batch of the compound and adhere strictly to the recommended storage conditions. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Additional Recommendations |
| Solid | 2-8°C[1] | Store in a tightly sealed, light-resistant container in a dry environment. |
| Solution | -20°C to -80°C | Prepare fresh. For short-term storage, use airtight, light-resistant containers. Minimize freeze-thaw cycles. |
Experimental Protocols & Visualizations
As no specific experimental protocol for assessing this compound stability is available, a general workflow for determining compound stability is provided below. This can be adapted by researchers to evaluate the stability of this compound in their specific experimental settings.
References
Troubleshooting Paniculidine B solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Paniculidine B.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Data on Solvent Solubility:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| DMSO | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
Q2: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What could be the cause?
A2: This is a common issue when a compound that is poorly soluble in water is transferred from a high-concentration organic stock solution to an aqueous medium. The organic solvent from the stock may not be sufficient to keep this compound dissolved in the final aqueous volume, leading to precipitation.
Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5] These can be broadly categorized into physical and chemical modifications.[6] Physical methods include particle size reduction (micronization or nanosuspension) and using solid dispersions with hydrophilic carriers.[6][7][8] Chemical methods involve the use of co-solvents, surfactants, pH adjustment, and complexation.[6][7][9]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound in experimental settings.
Issue 1: this compound fails to dissolve in the desired solvent.
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Troubleshooting Workflow:
Caption: Workflow for addressing initial dissolution failure.
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Detailed Steps:
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Verify Solvent Choice: Confirm that you are using a recommended organic solvent such as DMSO, dichloromethane, or ethyl acetate.[1][2]
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Utilize Physical Methods: Gentle heating, vigorous vortexing, or sonication can help overcome kinetic solubility barriers.
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Decrease Concentration: If the compound remains insoluble, try reducing the concentration by increasing the volume of the solvent.
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Issue 2: Precipitation occurs upon addition to aqueous media.
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Troubleshooting Workflow:
Caption: Troubleshooting precipitation in aqueous solutions.
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Detailed Experimental Protocols:
Protocol 1: Co-solvent Method
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Prepare a high-concentration stock solution of this compound in 100% DMSO.
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For your aqueous buffer, prepare a working solution containing a certain percentage of a less toxic co-solvent like ethanol or polyethylene glycol (PEG).
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Add small aliquots of the this compound stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Visually inspect for any signs of precipitation.
Protocol 2: Surfactant Method
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Prepare your aqueous buffer and add a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 20 (typically starting at 0.1-1% v/v).
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Slowly add the stock solution to the surfactant-containing buffer with constant stirring. Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6]
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Hypothetical Signaling Pathway Modulation
Disclaimer: The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. The following diagram represents a hypothetical signaling cascade that alkaloids are often investigated for, such as the modulation of a G-protein coupled receptor (GPCR) pathway, and is provided for illustrative purposes only.
Caption: Hypothetical GPCR signaling pathway modulation.
References
- 1. This compound | CAS:97399-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound CAS#: 97399-94-5 [m.chemicalbook.com]
- 3. Paniculidine A | 97399-93-4 [amp.chemicalbook.com]
- 4. Paniculidine A CAS#: 97399-93-4 [amp.chemicalbook.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimization of Reaction Conditions for Paniculidine B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Paniculidine B analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound and its analogs typically involves a two-step process. The core of the strategy is the C3-alkylation of a 1-methoxyindole precursor. This is generally followed by a reduction of a carbonyl group to yield the final alcohol functionality. A key publication outlines a direct synthesis of (+/-)-paniculidine B in a high yield of 88% over two steps from a specific aldehyde precursor.[1]
Q2: What are the most critical reactions in the synthesis of this compound analogs where optimization is often required?
A2: The most critical step that often requires careful optimization is the C3-alkylation of the 1-methoxyindole ring. This reaction is typically a Friedel-Crafts alkylation or a similar electrophilic substitution. The choice of catalyst, solvent, temperature, and the nature of the alkylating agent are all crucial parameters that can significantly impact the yield and purity of the product. Reductions of intermediate ketones to the final alcohol also require specific and optimized conditions to avoid side reactions.
Q3: What are common side reactions to watch out for during the C3-alkylation of indoles?
A3: A common side reaction is polyalkylation, where more than one alkyl group is added to the indole ring. This is particularly problematic when using highly reactive alkylating agents. Another potential issue is the alkylation at other positions of the indole ring, though C3 is generally the most nucleophilic and favored site. Careful control of stoichiometry and reaction conditions is key to minimizing these side products.
Q4: How can I purify my this compound analogs, which are often polar compounds?
A4: The purification of polar indole alkaloids can be challenging. Standard silica gel column chromatography is often employed, but the polarity of the compounds may require the use of more polar solvent systems. In some cases, reverse-phase chromatography may be more effective. It is also important to consider that indole alkaloids can be sensitive to strong acids, so care should be taken during workup and purification to avoid degradation.
Troubleshooting Guides
Low Yield in C3-Alkylation of 1-Methoxyindole
Low or no yield in the C3-alkylation step is a common issue. The following table provides potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Increase the reaction temperature. Consider using a more reactive derivative of the alkylating agent if possible. |
| Inefficient Catalyst | Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, BF₃·OEt₂). Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.[2] |
| Poor Solvent Choice | Test a range of anhydrous solvents. Dichloromethane (DCM) is common, but other solvents like dichloroethane (DCE) or nitromethane may offer better results. |
| Decomposition of Starting Material or Product | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Suboptimal Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Formation of Multiple Products
The formation of multiple products, including isomers and polyalkylated species, can complicate purification and reduce the yield of the desired analog.
| Potential Cause | Recommended Solution |
| Polyalkylation | Use a smaller excess of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Isomer Formation (Alkylation at other positions) | This is less common for C3-alkylation of indoles but can occur. Lowering the reaction temperature may improve regioselectivity. |
| Side Reactions of the Alkyl Chain | If the alkylating agent has other reactive functional groups, they may need to be protected prior to the alkylation step. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the C3-alkylation of indoles, which can serve as a starting point for the optimization of this compound analog synthesis.
Table 1: Effect of Catalyst on the Friedel-Crafts Alkylation of Indole with Celastrol [2][3]
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| None | DCM | 12 | 2 |
| Pd(PPh₃)₄ (5) | DCM | 12 | 12 |
| Pd(OAc)₂ (5) | DCM | 12 | 28 |
| FeCl₃ (5) | DCM | 12 | 65 |
| Cu(OTf)₂ (5) | DCM | 12 | 80 |
| AlCl₃·6H₂O (5) | DCM | 3 | 99 |
| AlCl₃·6H₂O (5) | CH₃CN | 3 | 85 |
| AlCl₃·6H₂O (5) | THF | 3 | 42 |
| AlCl₃·6H₂O (5) | Toluene | 3 | 35 |
Table 2: Photocatalyzed Decarbonylative C3-Alkylation of Quinoxalin-2(1H)-ones with Aliphatic Aldehydes [4] (Model system for C-H alkylation)
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| tert-butyraldehyde | Phenanthrenequinone (10 mol%) | DCE | 20 | 87 |
| Cyclohexanecarboxaldehyde | Phenanthrenequinone (10 mol%) | DCE | 20 | 82 |
| Pivalaldehyde | Phenanthrenequinone (10 mol%) | DCE | 20 | 78 |
| Isobutyraldehyde | Phenanthrenequinone (10 mol%) | DCE | 20 | 75 |
| Butyraldehyde | Phenanthrenequinone (10 mol%) | DCE | 20 | 65 |
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog via Friedel-Crafts Alkylation
This protocol is a generalized procedure based on known syntheses of this compound and related indole alkaloids. Researchers should optimize the specific conditions for each new analog.
Step 1: C3-Alkylation of 1-Methoxyindole
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To a solution of 1-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add the desired aliphatic aldehyde (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the Lewis acid catalyst (e.g., AlCl₃·6H₂O, 0.05 eq) in portions.
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Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Ketone
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Dissolve the purified product from Step 1 in methanol.
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Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography.
Visualizations
Experimental Workflow for this compound Analog Synthesis
Caption: General workflow for the two-step synthesis of this compound analogs.
Troubleshooting Logic for Low Yield in C3-Alkylation
Caption: Troubleshooting decision tree for addressing low yields in the C3-alkylation step.
References
Technical Support Center: Synthesis of Paniculidine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Paniculidine B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low yield during the synthesis of the 1-methoxyindole precursor.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my 1-methoxyindole derivative unexpectedly low? | Incomplete reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress by TLC. - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition. - Reagent Stoichiometry: Ensure the correct molar ratios of starting materials and reagents are used. An excess of the methylating agent may be necessary. |
| Side reactions: Formation of undesired byproducts can consume starting material. A known side product in some 1-methoxyindole syntheses is the formation of a 2,2'-dimer. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification: Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to separate the desired product from the dimer and other impurities. | |
| Decomposition of starting material or product: The indole ring system can be sensitive to strongly acidic or basic conditions. | - pH Control: Use milder bases for deprotonation if applicable. - Work-up: Ensure the work-up procedure is not overly harsh. Use buffered solutions if necessary. |
Issue 2: Problems with the addition of the side chain to 1-methoxyindole-3-carbaldehyde.
| Question | Possible Cause | Troubleshooting Steps |
| I am observing multiple spots on my TLC after the Grignard reaction with 1-methoxyindole-3-carbaldehyde. What are the likely side products? | Aldol condensation: The enolate of the aldehyde can react with another molecule of the aldehyde, leading to an aldol addition or condensation product. This is more likely if the Grignard reagent is sterically hindered or if the reaction is slow. | - Reaction Temperature: Perform the Grignard reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize enolization and subsequent aldol reactions. - Rate of Addition: Add the Grignard reagent slowly to the solution of the aldehyde to maintain a low concentration of the nucleophile. - Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent. |
| Reduction of the aldehyde: Grignard reagents with β-hydrides can act as reducing agents, converting the aldehyde to the corresponding alcohol (1-methoxyindole-3-methanol). | - Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent to ensure high reactivity and minimize the presence of magnesium hydride species. - Reaction Temperature: Lowering the reaction temperature can sometimes favor the addition reaction over reduction. | |
| Reaction at the C2 position: While the primary reaction is expected at the formyl group, nucleophilic attack at the C2 position of the indole ring is a known reactivity pattern for 1-methoxyindoles, which can lead to substitution products. | - Lewis Acid Additives: The use of a Lewis acid might chelate to the aldehyde and enhance its electrophilicity, potentially favoring addition at the carbonyl over substitution at C2. This should be explored cautiously as it can also promote other side reactions. | |
| The yield of the desired alcohol is low, and I am recovering a significant amount of starting aldehyde. | Inactive Grignard reagent: The Grignard reagent may have decomposed due to exposure to moisture or air. | - Fresh Reagent: Always use freshly prepared Grignard reagent or titrate it before use to determine its exact concentration. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under strictly anhydrous conditions. |
| Steric hindrance: A bulky Grignard reagent may react slowly or not at all. | - Alternative Nucleophiles: Consider using an organolithium reagent, which is generally more reactive than the corresponding Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A highly efficient synthesis of this compound starts from 1-methoxyindole-3-carbaldehyde. The key step involves the addition of a two-carbon nucleophile (such as methylmagnesium iodide) to the aldehyde to form the secondary alcohol, 1-(1-methoxy-1H-indol-3-yl)ethanol. Subsequent functional group manipulations, if necessary, would lead to the final product.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes. Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere. Organolithium reagents are similarly reactive and require careful handling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I confirm the formation of this compound?
A3: The structure of the synthesized this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparison of the obtained spectral data with reported values in the literature will confirm the identity and purity of the compound.
Experimental Protocols
Synthesis of 1-methoxyindole-3-carbaldehyde (Precursor)
A detailed protocol for the synthesis of 1-methoxyindoles has been described by Somei and colleagues. A common method involves the Vilsmeier-Haack formylation of 1-methoxyindole.
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To a solution of 1-methoxyindole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
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Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-methoxyindole-3-carbaldehyde.
Synthesis of (±)-Paniculidine B
This protocol is based on the likely reaction of 1-methoxyindole-3-carbaldehyde with a methyl Grignard reagent.
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Dissolve 1-methoxyindole-3-carbaldehyde in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of methylmagnesium iodide (MeMgI) in diethyl ether (typically 1.1 to 1.5 equivalents) to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting crude oil by silica gel column chromatography to yield (±)-Paniculidine B.
Visualizations
Caption: Synthetic workflow for (±)-Paniculidine B.
Caption: Potential side reactions during the Grignard addition step.
Technical Support Center: Paniculidine B Degradation Product Analysis
Disclaimer: As of late 2025, there is limited publicly available information on the specific degradation pathways of Paniculidine B. The following guide is based on the known chemical structure of this compound, general principles of indole alkaloid chemistry, and established methodologies for forced degradation studies. The degradation products and quantitative data presented are hypothetical and for illustrative purposes. Researchers should use this guide as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?
A1: this compound is chemically known as (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol. Its structure contains three key functional groups prone to degradation:
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N-methoxyindole ring: The indole nucleus, particularly the C2-C3 double bond, is susceptible to oxidation. The N-O bond of the methoxyamine may be liable to hydrolytic cleavage under acidic or basic conditions.
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Primary alcohol: The butanol side chain has a primary alcohol (-CH₂OH) group that can be oxidized to an aldehyde and further to a carboxylic acid.
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Alkyl side chain: While generally stable, the bond between the indole ring and the side chain could potentially cleave under harsh conditions.
Q2: What are the expected major degradation pathways for this compound?
A2: Based on its structure, the primary anticipated degradation pathways are oxidation and hydrolysis.
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Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of N-oxide derivatives, hydroxylation of the indole ring, or oxidation of the primary alcohol to an aldehyde or carboxylic acid.
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Hydrolytic Degradation: Under acidic or basic conditions, the N-methoxy bond may cleave, potentially forming a 1-hydroxyindole derivative.
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Photolytic Degradation: Indole alkaloids are often sensitive to UV light, which can catalyze complex radical reactions and lead to dimerization or polymerization.
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Thermal Degradation: High temperatures may cause non-specific decomposition, including cleavage of the side chain from the indole core.
Q3: I am observing no degradation of this compound under my initial stress conditions. What should I do?
A3: If you do not observe any degradation (typically aiming for 5-20% degradation), you should incrementally increase the severity of your stress conditions.
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For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.
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For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂), or extend the reaction time.
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For Thermal Stress: If the compound is stable at a certain temperature, you can increase it in increments (e.g., 10°C), but be cautious not to exceed the melting point of the substance in solid-state studies.
Q4: My chromatogram shows a broad, unresolved hump after photolytic stress. What does this indicate?
A4: A broad, unresolved hump in the chromatogram, often seen in photostability studies of aromatic compounds like indoles, typically suggests polymerization of the drug substance. These polymeric degradation products may not be easily characterizable by standard HPLC-MS techniques. Consider using techniques like Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the polymeric products.
Troubleshooting Guides
Problem: Poor peak shape or tailing for this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | The basic nitrogen in the indole ring can interact with free silanol groups on the silica-based column. |
| Solution: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the basic nitrogen. Using an end-capped column can also minimize these interactions. | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is close to the pKa of this compound or its degradation products, leading to inconsistent ionization. |
| Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analytes. | |
| Column Overload | Injecting too high a concentration of the sample. |
| Solution: Dilute the sample and re-inject. |
Problem: Inconsistent retention times between analytical runs.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | The ambient temperature of the laboratory is changing, affecting the viscosity of the mobile phase and interaction kinetics. |
| Solution: Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C). | |
| Mobile Phase Composition Change | Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent. |
| Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are properly covered and use an online degasser if available. | |
| Column Equilibration is Insufficient | The column is not fully equilibrated with the mobile phase before injection, especially when using gradient elution. |
| Solution: Increase the column equilibration time before each injection. A typical equilibration time is 10-15 column volumes. |
Quantitative Data Summary
The following table presents hypothetical results from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) (Hypothetical) | % Area of Major Degradant(s) |
| 0.1 M HCl (60°C, 24h) | 8.5 | DP-H1 | 7.2 |
| 0.1 M NaOH (60°C, 24h) | 12.1 | DP-B1, DP-B2 | 8.9, 2.5 |
| 5% H₂O₂ (RT, 24h) | 18.9 | DP-O1, DP-O2 | 15.3, 3.1 |
| Thermal (80°C, 48h) | 5.2 | DP-T1 | 4.8 |
| Photolytic (ICH Q1B) | 25.6 | DP-P1, Polymeric products | 10.4, (unresolved hump) |
| DP-H: Hydrolytic Degradant, DP-B: Basic Degradant, DP-O: Oxidative Degradant, DP-T: Thermal Degradant, DP-P: Photolytic Degradant |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
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Objective: To generate potential degradation products of this compound under various stress conditions.
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Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.
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Thermal Degradation (Solid State): Place approximately 5 mg of solid this compound in a glass vial and keep it in an oven at 80°C for 48 hours. After exposure, dissolve the sample in a known volume of solvent for analysis.
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Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
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Protocol 2: Development of a Stability-Indicating HPLC-MS Method
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Objective: To develop a chromatographic method capable of separating this compound from its process-related impurities and degradation products.
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Methodology:
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Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase Selection:
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Aqueous Phase (A): 0.1% Formic acid in water.
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Organic Phase (B): 0.1% Formic acid in acetonitrile.
-
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Initial Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-31 min: 90% to 10% B
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31-40 min: 10% B (re-equilibration)
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Detection: Use a PDA detector to scan across a wide range of wavelengths (e.g., 200-400 nm) to find the optimal detection wavelength for both the parent compound and its degradation products. The indole chromophore typically absorbs around 220 nm and 280 nm. Concurrently, use a mass spectrometer (e.g., ESI-QTOF) to obtain mass information for peak identification.
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Optimization: Analyze a mixture of the stressed samples. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation product peaks.
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Visualizations
Caption: Inferred Degradation Pathways of this compound.
Caption: Experimental Workflow for Degradation Analysis.
Caption: Troubleshooting Logic for HPLC Analysis.
Technical Support Center: Enhancing the Purity of Synthetic Paniculidine B
Welcome to the technical support center for the synthesis and purification of Paniculidine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is an indole alkaloid with the chemical name (2R)-4-(1-Methoxyindol-3-yl)-2-methylbutan-1-ol. Its structure consists of a 1-methoxyindole core attached to a 2-methylbutan-1-ol side chain at the C3 position of the indole ring.
Q2: What are the common synthetic routes to this compound?
A2: this compound is commonly synthesized via a multi-step process. One reported route starts from 2-nitrotoluene, involving nitration, functionalization, reduction of the nitro group, formation of the 1-methoxyindole ring, and subsequent introduction of the side chain. Another approach involves the synthesis of a 1-methoxyindole precursor followed by the attachment of the 2-methylbutan-1-ol side chain.
Q3: What are the most likely impurities in synthetic this compound?
A3: Potential impurities can arise from various stages of the synthesis. These may include:
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Isomeric Impurities: 3-Nitrotoluene and 4-nitrotoluene from the initial nitration of toluene.
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Incomplete Reduction Intermediates: N-phenylhydroxylamines, azo compounds, and azoxy compounds from the incomplete reduction of the nitro group.
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Side-products from Indole Formation: Byproducts from the specific indole synthesis method used (e.g., Fischer indole synthesis).
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Unreacted Starting Materials and Reagents: Residual starting materials and reagents from each synthetic step.
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Diastereomers: If chiral reagents are not used or if stereocontrol is not optimal, the (2S) diastereomer of this compound could be present.
Q4: What analytical techniques are recommended for purity assessment of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating this compound from its impurities and for quantitative purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct NMR signals.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, N-O, aromatic C-H).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of synthetic this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification. | - Incomplete reactions in the synthetic steps.- Degradation of the product during purification.- Suboptimal purification technique. | - Monitor each reaction by TLC or HPLC to ensure completion.- Avoid prolonged exposure to strong acids or bases and high temperatures.- Optimize the chromatography conditions (e.g., column type, mobile phase composition, gradient). |
| Presence of a persistent impurity with a similar polarity to this compound. | - Isomeric impurities (e.g., from side-chain attachment at C2 of the indole).- Diastereomers. | - Employ a high-resolution HPLC column or try a different stationary phase (e.g., phenyl-hexyl).- Consider chiral chromatography to separate diastereomers.- Recrystallization from a suitable solvent system may be effective. |
| Discoloration of the final product (yellow or brown). | - Presence of residual nitro-aromatic compounds.- Oxidation of the indole ring. | - Ensure complete reduction of the nitro group; monitor by TLC or HPLC.- Perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon).- Treat the solution with activated charcoal to remove colored impurities. |
| Broad or overlapping peaks in the HPLC chromatogram. | - Poor column efficiency.- Inappropriate mobile phase pH for the basic alkaloid.- Presence of multiple, unresolved impurities. | - Use a new or well-maintained HPLC column.- Add a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to improve peak shape for the basic alkaloid.[1]- Optimize the HPLC gradient to achieve better separation. |
| Unexpected signals in the ¹H NMR spectrum. | - Residual solvents from purification.- Presence of unreacted starting materials or byproducts. | - Dry the sample under high vacuum to remove residual solvents.- Compare the spectrum with known spectra of starting materials and potential byproducts.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation of impurities. |
Experimental Protocols
General HPLC Method for Purity Analysis of this compound
This protocol provides a starting point for developing a specific HPLC method for your sample.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be:
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0-5 min: 95% A, 5% B
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5-20 min: Gradient to 5% A, 95% B
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20-25 min: Hold at 5% A, 95% B
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25-30 min: Return to 95% A, 5% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm and 280 nm (indole chromophore).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Column Chromatography for Bulk Purification
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate. The optimal gradient will depend on the specific impurities present.
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Procedure:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Adsorb the sample onto a small amount of silica gel and dry it.
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Load the dried sample onto the top of the prepared silica gel column.
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Elute the column with the chosen solvent gradient.
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Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
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Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for purifying synthetic this compound.
References
Technical Support Center: Scalable Synthesis of Paniculidine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Paniculidine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the reported synthetic routes for this compound?
A1: There are two primary synthetic routes reported in the literature for (±)-Paniculidine B. A highly efficient two-step synthesis starts from 1-methoxyindole-3-carbaldehyde, proceeding in an 88% overall yield. An alternative, longer route involves five steps starting from a different 1-methoxyindole precursor.[1]
Q2: Which synthetic route is more suitable for scalable synthesis?
A2: The two-step synthesis is generally more amenable to scalable production due to its high overall yield, shorter sequence, and fewer purification steps. However, the choice of route may also depend on the availability and cost of the starting materials.
Q3: What are the key chemical transformations in the two-step synthesis of this compound?
A3: The two-step synthesis involves an initial Henry reaction (nitroaldol condensation) between 1-methoxyindole-3-carbaldehyde and nitroethane, followed by a reductive cyclization of the resulting nitroalkene intermediate using a reducing agent such as lithium aluminum hydride.
Q4: What are the potential challenges in the Pictet-Spengler type cyclization step?
A4: The key cyclization to form the this compound core is a variation of the Pictet-Spengler reaction. General challenges with this type of reaction can include low yields, the formation of diastereomeric mixtures if a chiral center is present, and the need for careful control of reaction conditions such as temperature and pH. The electrophilicity of the iminium ion intermediate is crucial for successful ring closure.
Troubleshooting Guides
Two-Step Synthesis Troubleshooting
Issue 1: Low yield in the Henry reaction (Step 1: Formation of 1-methoxy-3-(2-nitroprop-1-enyl)-1H-indole).
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Potential Cause 1: Incomplete reaction.
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Troubleshooting:
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Ensure the reaction is stirred for the recommended duration at the specified temperature to drive it to completion.
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Check the purity of the starting materials (1-methoxyindole-3-carbaldehyde and nitroethane). Impurities can inhibit the reaction.
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Verify the concentration and purity of the catalyst (e.g., ammonium acetate).
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Potential Cause 2: Side reactions.
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Troubleshooting:
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Strictly control the reaction temperature. Higher temperatures can lead to the formation of byproducts.
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Use freshly distilled solvents to minimize impurities that could catalyze side reactions.
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Issue 2: Incomplete reduction or formation of byproducts in the reductive cyclization (Step 2).
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Potential Cause 1: Inactive reducing agent.
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Troubleshooting:
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Use a fresh, unopened container of the reducing agent (e.g., lithium aluminum hydride, LAH). LAH is highly reactive with moisture and can lose its activity if not stored properly.
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Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent.
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Potential Cause 2: Formation of polymeric material or tars.
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Troubleshooting:
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Maintain a low temperature during the addition of the nitroalkene to the reducing agent slurry. Exothermic reactions can lead to decomposition and polymerization.
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Slow, dropwise addition of the substrate is crucial for controlling the reaction rate and temperature.
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Potential Cause 3: Difficult purification.
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Troubleshooting:
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Follow the workup procedure carefully to quench any remaining reducing agent and to precipitate aluminum salts, which can complicate extraction.
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If column chromatography is required, consider using a gradient elution system to effectively separate the product from any closely-eluting impurities.
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Data Presentation
Table 1: Comparison of Synthetic Routes to (±)-Paniculidine B
| Synthetic Route | Number of Steps | Starting Material | Overall Yield (%) | Reference |
| Route A | 2 | 1-methoxyindole-3-carbaldehyde | 88 | [1] |
| Route B | 5 | 1-methoxyindole compound | Not specified | [1] |
Experimental Protocols
Key Experiment: Two-Step Synthesis of (±)-Paniculidine B
Step 1: Synthesis of 1-methoxy-3-(2-nitroprop-1-enyl)-1H-indole
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Methodology: A solution of 1-methoxyindole-3-carbaldehyde (1.0 eq) in nitroethane is treated with a catalytic amount of ammonium acetate. The reaction mixture is heated at reflux for a specified period. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired nitroalkene.
Step 2: Synthesis of (±)-Paniculidine B via Reductive Cyclization
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Methodology: A suspension of a powerful reducing agent, such as lithium aluminum hydride (excess), is prepared in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere. The solution is cooled in an ice bath. A solution of 1-methoxy-3-(2-nitroprop-1-enyl)-1H-indole (1.0 eq) in the same dry solvent is added dropwise to the stirred suspension. After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated. The crude this compound is then purified by column chromatography.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Henry reaction.
References
Technical Support Center: Chiral Separation of Paniculidine B Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of Paniculidine B enantiomers. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for this compound?
A1: The initial step is to select an appropriate chiral stationary phase (CSP) and a suitable mobile phase mode (normal-phase, reversed-phase, or polar organic mode). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for the separation of alkaloids like this compound due to their broad applicability.[1][2][3] A screening of different columns and mobile phases is highly recommended to find the optimal conditions.
Q2: Which analytical technique is most suitable for the chiral separation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for separating enantiomers of alkaloids.[1][2] This method allows for direct separation without the need for derivatization. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative.
Q3: Why is the separation of this compound enantiomers important?
A3: Enantiomers of a chiral compound can have different pharmacological and toxicological effects. For drug development and research purposes, it is crucial to separate and test the individual enantiomers to understand their specific biological activities.
Experimental Protocols
A detailed methodology for developing a chiral HPLC separation method for this compound is outlined below.
Objective: To develop a robust HPLC method for the baseline separation of this compound enantiomers.
Materials:
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This compound racemic standard
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HPLC grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile)
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Mobile phase additives (diethylamine, trifluoroacetic acid)
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A selection of chiral columns (e.g., polysaccharide-based)
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HPLC system with UV detector
Method Development Workflow:
Caption: Workflow for Chiral Method Development.
Procedure:
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Column and Mobile Phase Screening:
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Screen a minimum of two different polysaccharide-based chiral columns (e.g., one amylose-based and one cellulose-based).
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For each column, test different mobile phase modes:
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Normal-Phase (NP): Start with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
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Polar Organic (PO): Use 100% methanol, ethanol, or acetonitrile.
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Reversed-Phase (RP): Use a mixture of acetonitrile or methanol and an aqueous buffer.
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Since this compound is a basic alkaloid, add a basic additive like 0.1% diethylamine (DEA) to the mobile phase in NP and PO modes to improve peak shape.[4]
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Optimization:
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Based on the screening results, select the column and mobile phase system that shows the best initial separation.
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Fine-tune the mobile phase composition. In NP, vary the alcohol percentage. In RP, adjust the organic modifier-to-buffer ratio.
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Optimize the concentration of the additive (e.g., 0.05% to 0.2% DEA).
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Investigate the effect of flow rate and column temperature on the resolution.
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Method Validation:
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Once optimal conditions are established, validate the method for its intended use by assessing parameters such as linearity, precision, accuracy, and robustness.
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Data Presentation
The following table summarizes suggested starting conditions for the chiral HPLC method development for this compound.
| Parameter | Normal-Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Chiral Columns | Chiralpak IA/IB/IC, Chiralcel OD/OJ | Chiralpak IA/IB/IC, Chiralcel OD/OJ | Chiralpak IG, Chiralcel OZ |
| Mobile Phase | n-Hexane/Alcohol (IPA or EtOH) | Acetonitrile or Methanol or Ethanol | Acetonitrile/Aqueous Buffer |
| Initial Ratio | 90:10 (v/v) | 100% | 50:50 (v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
Troubleshooting Guide
Q1: I am not seeing any separation of the enantiomers. What should I do?
A1:
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Solution: No initial separation is common. It is crucial to screen multiple chiral stationary phases and mobile phase modes.
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Troubleshooting Steps:
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If using a normal phase, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
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Switch to a different mobile phase mode (e.g., from normal-phase to polar organic).
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Try a chiral column with a different selector (e.g., if an amylose-based column failed, try a cellulose-based one).[3]
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Ensure the correct additive is being used. For a basic compound like this compound, a basic additive like DEA is generally required in normal and polar organic modes.[4]
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Q2: The peaks are broad and show poor symmetry (tailing). How can I improve the peak shape?
A2:
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Solution: Poor peak shape for basic compounds is often due to interactions with the silica support of the stationary phase.
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Troubleshooting Steps:
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Optimize Additive: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try a range from 0.1% to 0.5%.
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Change Additive: If DEA is not effective, consider other basic modifiers.
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Lower Sample Concentration: High sample concentration can lead to peak tailing. Try injecting a more dilute sample.
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Check for Column Contamination: The column may be contaminated. Flush the column according to the manufacturer's instructions.
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Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3:
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Solution: Fine-tuning the chromatographic conditions can significantly enhance resolution.
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Troubleshooting Steps:
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Mobile Phase Strength: In normal phase, decrease the percentage of the alcohol modifier. This will increase retention and may improve resolution.
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Flow Rate: Reduce the flow rate. Lower flow rates can increase efficiency and improve resolution, although it will lengthen the run time.
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Temperature: Vary the column temperature. Both increasing and decreasing the temperature can affect selectivity, so it's worth investigating in both directions (e.g., 15°C and 40°C).
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Mobile Phase Composition: In polar organic mode, try a combination of solvents, for example, acetonitrile/methanol mixtures.
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Q4: My retention times are drifting between injections. What is the cause?
A4:
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Solution: Drifting retention times usually point to issues with the HPLC system or column equilibration.
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Troubleshooting Steps:
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take longer for chiral separations.
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Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a mixture of solvents, prepare a fresh batch.
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Temperature Fluctuation: Check the stability of the column oven temperature.
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Leaks: Check the HPLC system for any leaks.
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Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
Validation & Comparative
Comparative Analysis of Paniculidine A and Paniculidine B: A Review of Available Biological Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activities of Paniculidine A and Paniculidine B. Despite efforts to collate and compare the pharmacological profiles of these two natural compounds, a notable scarcity of research articles and experimental data prevents a direct, evidence-based comparison.
Currently, publicly accessible scientific databases lack studies that have directly investigated and compared the biological effects of Paniculidine A and this compound. Furthermore, research detailing the individual bioactivities of each compound is exceptionally limited, hindering any indirect comparative analysis.
This compound: Chemical Identity and Lack of Biological Data
This compound is cataloged in chemical databases such as PubChem, which provide details on its molecular structure, formula (C14H19NO2), and other physicochemical properties. However, these entries do not contain any information regarding its biological activity, pharmacological effects, or potential therapeutic applications. The absence of such data suggests that this compound has not been a significant subject of biological research to date.
Paniculidine A: An Enigma in the Scientific Literature
The search for information on Paniculidine A has proven to be even more challenging, with a pronounced absence of this compound from major chemical and biological research databases. This lack of information makes it impossible to ascertain its chemical structure, let alone its biological properties.
Conclusion
Due to the current dearth of scientific investigation into the biological activities of Paniculidine A and this compound, a comparative guide based on experimental data cannot be constructed. The scientific community has yet to substantially explore the pharmacological potential of these compounds. Therefore, no quantitative data is available for presentation in tabular format, no experimental protocols can be detailed, and no signaling pathways or experimental workflows can be visualized.
Future research is necessary to first isolate and characterize Paniculidine A and to subsequently investigate the biological effects of both Paniculidine A and this compound. Such studies would be the foundational step toward any meaningful comparison of their activities and potential for therapeutic development.
The Enigmatic Bioactivity of Paniculidine B and its Derivatives: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals interested in the therapeutic potential of indole alkaloids, Paniculidine B presents a largely uncharted territory. Despite its isolation and synthesis, a significant gap exists in the scientific literature regarding the structure-activity relationship (SAR) of its derivatives. This comprehensive guide aims to summarize the current state of knowledge, highlighting the absence of robust experimental data that would typically underpin a comparative analysis of this compound analogs.
Currently, there is a conspicuous lack of publicly available studies detailing the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activities. While the parent compound, this compound, has been identified and its chemical structure elucidated, its pharmacological profile remains largely uncharacterized. This absence of foundational biological data for the parent molecule makes it exceedingly difficult to rationalize and design derivatives with potentially enhanced or novel therapeutic properties.
The Untapped Potential: What We Don't Know
A thorough review of scientific databases reveals no published reports on the cytotoxicity, anti-inflammatory, neuroprotective, or any other specific biological effects of this compound or its synthetic analogs. Consequently, a quantitative comparison of the performance of this compound derivatives with other alternatives is not feasible at this time. The creation of detailed tables summarizing quantitative data, such as IC50 or EC50 values, is precluded by the lack of primary experimental results.
A Path Forward: Extrapolating from the Indole Alkaloid Family
While direct SAR data for this compound is unavailable, researchers can draw preliminary hypotheses from the broader family of indole alkaloids. Structure-activity relationship studies on various indole derivatives have revealed some general principles that could potentially guide the future exploration of this compound analogs. For instance, modifications to the indole nucleus, such as halogenation or the introduction of other substituents, have been shown to significantly influence the biological activity of many indole alkaloids. Similarly, alterations to the side chain, including its length, polarity, and the presence of functional groups, are critical determinants of potency and selectivity.
The following logical workflow outlines a potential strategy for initiating a research program focused on elucidating the SAR of this compound derivatives.
Caption: A proposed workflow for investigating the structure-activity relationship of this compound derivatives.
Hypothetical Signaling Pathway Exploration
Given the prevalence of anti-inflammatory and neuroprotective activities within the indole alkaloid class, future research into this compound derivatives might explore their effects on relevant signaling pathways. For instance, investigating the modulation of the NF-κB or MAPK pathways could be a starting point for assessing anti-inflammatory potential. Similarly, examining effects on pathways related to oxidative stress or apoptosis would be relevant for neuroprotection.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound derivatives, assuming a potential anti-inflammatory or neuroprotective role.
Caption: A hypothetical signaling pathway for the potential biological activity of this compound derivatives.
Conclusion
The study of the structure-activity relationship of this compound derivatives is a nascent field with significant potential for the discovery of novel therapeutic agents. The current lack of experimental data presents a clear opportunity for researchers to make a foundational contribution to medicinal chemistry and pharmacology. The path forward will require a systematic approach, beginning with the characterization of the biological activity of this compound itself, followed by the rational design, synthesis, and biological evaluation of a diverse library of its derivatives. Such efforts will be crucial in unlocking the therapeutic promise that may be held within this intriguing indole alkaloid.
A Comparative Guide to the Synthetic Routes of Paniculidine B
Paniculidine B, a member of the indole alkaloid family, has attracted attention from the scientific community due to its unique structure and potential biological activity. The development of efficient synthetic routes to this natural product is crucial for further investigation into its therapeutic potential. This guide provides a detailed comparison of two distinct total syntheses of (±)-Paniculidine B, offering insights into their respective efficiencies and methodologies.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear overview of their efficiency.
| Metric | Majumdar et al. Route | Alternative Route |
| Starting Material | 1-Methoxy-3-indole carbaldehyde | 2-Nitrotoluene |
| Number of Steps | 2 | 7 |
| Overall Yield | 88% | 16% |
Synthetic Strategies and Key Reactions
The two approaches to the total synthesis of this compound employ different strategic disconnections and key chemical transformations.
Majumdar et al. Synthesis: An Efficient Approach
The synthesis reported by Majumdar and colleagues stands out for its remarkable efficiency, achieving the construction of this compound in just two steps from a readily available advanced intermediate, 1-methoxy-3-indole carbaldehyde.[1][2] A longer variation of this synthesis begins from a 1-methoxyindole derivative, requiring five steps.[1][2] The overall synthesis from commercially available starting materials is accomplished in eight steps with a 22.8% overall yield.[2] This approach leverages a novel methodology for the preparation of 1-methoxyindoles.
Alternative Synthesis from 2-Nitrotoluene
An alternative total synthesis of (±)-Paniculidine B commences from the simple aromatic compound, 2-nitrotoluene.[3] This route involves a seven-step sequence to construct the target molecule, resulting in an overall yield of 16%.[3] While longer and lower yielding than the Majumdar approach from the advanced intermediate, it demonstrates the feasibility of constructing the this compound scaffold from a basic starting material.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and adaptation of synthetic routes. The following are representative protocols for key transformations in the Majumdar et al. synthesis.
Synthesis of Ethyl 3-Cyano-1-methoxy-1H-2-indolecarboxylate (8)[2]
A mixture of cyano-diester 7 (5.0 g, 16.34 mmol) and sodium chloride (475 mg, 8.12 mmol) in dry DMSO (50 mL) was immersed in a preheated oil bath at 150 °C and stirred for 20 minutes. The reaction mixture was then cooled to room temperature and diluted with ethyl acetate (500 mL). The resulting mixture was washed with water and brine, and subsequently dried. The solvent was removed under reduced pressure to yield the crude product, which was purified by column chromatography to afford compound 8.
General Procedure for the Synthesis of this compound (2) from Aldehyde (10)[1][2]
The synthesis from aldehyde 10 to this compound is achieved in two steps with an overall yield of 88%.[1][2] While the specific reagents and conditions for these two final steps are not detailed in the provided abstracts, the high yield suggests an efficient and optimized transformation, likely involving a condensation or coupling reaction followed by a cyclization or rearrangement to form the final ring system of this compound.
Conclusion
The comparison of these two synthetic routes to this compound highlights a significant difference in efficiency. The Majumdar et al. synthesis, particularly the two-step conversion from 1-methoxy-3-indole carbaldehyde, offers a highly efficient and direct path to the natural product. The alternative route starting from 2-nitrotoluene, while less efficient, provides a valuable alternative for the construction of the this compound core from a simple, readily available starting material. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.
References
Paniculidine B: A Comparative Analysis of Efficacy Against Fellow Murraya Alkaloids
For Immediate Release
A comprehensive review of available scientific literature reveals the emerging potential of Paniculidine B, an indole alkaloid isolated from Murraya paniculata, in the landscape of pharmacologically active compounds. While direct comparative studies detailing the efficacy of this compound against other Murraya alkaloids remain limited, existing research on related compounds and extracts provides a foundational understanding of its potential therapeutic applications, particularly in oncology. This guide synthesizes the available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Efficacy of Murraya Alkaloids: A Snapshot
The genus Murraya is a rich source of structurally diverse alkaloids, with over 413 compounds identified, of which alkaloids constitute the largest group.[1] These compounds have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] Notably, carbazole alkaloids from Murraya species have shown promising antitumor properties. For instance, mahanimbine has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] Similarly, girinimbine, another carbazole alkaloid, has been shown to induce apoptosis in human colon cancer cells (HT-29) and exhibits anti-inflammatory properties.[3]
While specific quantitative data for this compound's efficacy is not yet widely available in comparative studies, the cytotoxic potential of extracts from Murraya paniculata has been established. A methanolic extract of Murraya paniculata leaves, which contains a variety of alkaloids including this compound, exhibited a half-maximal inhibitory concentration (IC50) of 75.89 µg/ml against MDA-MB-231 human breast cancer cells. This indicates the presence of bioactive compounds with anticancer potential within the plant's chemical arsenal.
Comparative Cytotoxicity Data
To provide a clearer picture of the relative potency of various compounds isolated from Murraya species, the following table summarizes available IC50 values from different studies. It is crucial to note that these values were obtained from separate experiments using different cell lines and methodologies, and therefore, direct comparisons should be made with caution. A dedicated comparative study is necessary for a definitive assessment of relative efficacy.
| Compound/Extract | Cell Line | Efficacy (IC50) | Reference |
| Methanolic Extract of Murraya paniculata leaves | MDA-MB-231 (Breast Cancer) | 75.89 µg/ml | N/A |
| Girinimbine | A549 (Lung Cancer) | Not specified in abstract | [4] |
| Mahanine | U937 (Leukemia) | 7-10 µM | [5] |
Experimental Methodologies
The evaluation of the cytotoxic activity of Murraya alkaloids and extracts typically involves standardized in vitro assays. A common methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
General Experimental Protocol for Cytotoxicity Testing (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound or other alkaloids) for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
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Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Preliminary computational studies on key alkaloids from Murraya species, such as aegeline, tombozine, and crotaleschenine, suggest a potential mechanism of action involving the modulation of cancer-related signaling pathways. These alkaloids have shown strong binding affinities to oncogenic targets like PIK3CA, PIK3CD, MAPK8, and JAK2, which are implicated in the PI3K-Akt signaling pathway. This pathway is crucial for regulating cell proliferation and apoptosis.
The induction of apoptosis appears to be a common mechanism for the anticancer activity of Murraya alkaloids. For example, girinimbine and mahanine have been shown to induce apoptosis through a mitochondrial-dependent pathway, which involves the release of cytochrome c and the activation of caspases.[3][5]
Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of Murraya alkaloids, based on available data for related compounds.
Caption: Potential PI3K/Akt signaling pathway targeted by Murraya alkaloids.
Experimental Workflow
The process of evaluating the efficacy of a novel compound like this compound follows a structured workflow, from isolation to in-depth mechanistic studies.
Caption: Experimental workflow for evaluating this compound efficacy.
Future Directions
The preliminary data on the bioactivity of extracts containing this compound and the established efficacy of other Murraya alkaloids underscore the need for further focused research. Future studies should prioritize the direct comparative evaluation of this compound against a panel of other Murraya alkaloids, such as girinimbine and mahanine, across multiple cancer cell lines. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical in understanding its mechanism of action and potential for therapeutic development. Such research will be instrumental in unlocking the full potential of this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species [frontiersin.org]
- 3. In-vitro Promising Anticancer activity of Murraya paniculata L. Leaves extract against three cell lines and isolation of two new major compounds from the extract [ejchem.journals.ekb.eg]
- 4. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Jolkinolide B: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cytotoxic effects of Jolkinolide B, a natural diterpenoid, in various cancer cell lines. We present a comparative overview with the established chemotherapeutic agent, Paclitaxel, supported by experimental data and detailed protocols to facilitate further investigation.
Jolkinolide B, isolated from plants of the Euphorbia genus, has demonstrated significant anti-tumor activities.[1][2][3] This guide synthesizes available data on its efficacy and mechanism of action, offering a valuable resource for evaluating its potential as a novel anti-cancer agent.
Comparative Cytotoxicity: Jolkinolide B vs. Paclitaxel
| Cell Line | Cancer Type | Jolkinolide B IC50 (µM) | Paclitaxel IC50 (nM) |
| Gastric Cancer | |||
| AGS | Human Gastric Adenocarcinoma | 15.99[4] | Data Not Available |
| MKN45 | Human Gastric Adenocarcinoma | 33.30[4], 33.64 (48h)[1] | Data Not Available |
| Non-Small Cell Lung Cancer | |||
| A549 | Human Lung Carcinoma | Not explicitly quantified, but showed dose-dependent inhibition | 10.5 ng/mL (~12.3 nM)[5], 11.07 nM[6] |
| H1299 | Human Non-Small Cell Lung Cancer | Not explicitly quantified, but showed dose-dependent inhibition | 38.5 ng/mL (~45.1 nM)[5] |
| Breast Cancer | |||
| MCF-7 | Human Breast Adenocarcinoma (Luminal A) | Dose-dependent inhibition observed[7] | 3.5 µM[8], 7.5 nM[9] |
| BT-474 | Human Breast Ductal Carcinoma (Luminal B) | Dose-dependent inhibition observed[7] | 19 nM[8] |
| Hepatocellular Carcinoma | |||
| Huh-7 | Human Hepatocellular Carcinoma | 14.09[3] | Data Not Available |
| SK-Hep-1 | Human Hepatocellular Carcinoma | 11.17[3] | Data Not Available |
| Leukemia | |||
| K562 | Human Chronic Myeloid Leukemia | 12.1 µg/mL (~36.6 µM)[2] | Data Not Available |
| Esophageal Carcinoma | |||
| Eca-109 | Human Esophageal Carcinoma | 23.7 µg/mL (~71.7 µM)[2] | Data Not Available |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Jolkinolide B exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Studies have shown that Jolkinolide B treatment leads to a significant, dose-dependent increase in both early and late apoptotic cells in gastric cancer cell lines like MKN45.[1][4] For instance, at a concentration of 20 µM in AGS cells and 100 µM in MKN45 cells, a marked increase in the apoptotic cell population was observed.[4] This pro-apoptotic effect is also evident in breast cancer cells (MCF-7 and BT-474) and human leukemia cells.[7][10]
Cell Cycle Arrest
In addition to inducing apoptosis, Jolkinolide B has been shown to disrupt the normal progression of the cell cycle. Specifically, in MKN45 gastric cancer cells, Jolkinolide B treatment leads to S-phase arrest.[1][11] This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
Signaling Pathways Modulated by Jolkinolide B
The anti-cancer effects of Jolkinolide B are mediated through its interaction with key cellular signaling pathways.
PANoptosis Pathway and Caspase-8 Activation
A novel mechanism of action for Jolkinolide B is the induction of PANoptosis, a form of programmed cell death that involves the interplay of apoptosis, pyroptosis, and necroptosis. Jolkinolide B has been found to directly target and activate Caspase-8, a critical molecular switch in the PANoptosome complex.[4] This activation triggers a cascade of events leading to cancer cell death.
PI3K/Akt/mTOR Pathway
Jolkinolide B has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[7] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by Jolkinolide B contributes to its anti-tumor activity.
Experimental Protocols
To facilitate the validation and further exploration of Jolkinolide B's cytotoxic effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Jolkinolide B (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of Jolkinolide B and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Jolkinolide B (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with Jolkinolide B as for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Jolkinolide B (or other test compounds)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells and treat with Jolkinolide B.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of Jolkinolide B, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Jolkinolide B-induced PANoptosis signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Jolkinolide B.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 5. Polyploid Giant Cancer Cells are Involved in Paclitaxel-induced Chemotherapy Resistance via Neosis in Non-Small Cell Lung Cancer [gavinpublishers.com]
- 6. Abraxane, the Nanoparticle Formulation of Paclitaxel Can Induce Drug Resistance by Up-Regulation of P-gp | PLOS One [journals.plos.org]
- 7. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Paniculidine B: A Comparative Guide
An In-depth Analysis of Synthetic Strategies and a Proposed Asymmetric Approach
Paniculidine B, a natural product bearing a chiral secondary alcohol, presents a compelling target for synthetic chemists. Its structure, featuring a 1-methoxyindole moiety linked to a chiral 2-methylbutan-1-ol side chain, necessitates a stereocontrolled approach to access a single enantiomer, which is crucial for pharmacological studies. The naturally occurring enantiomer has been determined to be the (R)-isomer.
This guide provides a comparative overview of the existing synthetic routes to this compound and, in light of the current literature, proposes a viable strategy for its enantioselective synthesis.
Comparison of Reported Syntheses
To date, the scientific literature details racemic syntheses of this compound. An enantioselective route has not yet been published. The reported racemic methods provide a benchmark for efficiency in terms of step count and overall yield.
| Synthesis | Starting Material | Number of Steps | Overall Yield | Enantioselectivity (ee%) | Reference |
| Racemic Synthesis 1 | 1-methoxy-3-(4-oxobutyl)indole | 2 | 88% (from aldehyde) | Not applicable (racemic) | [1] |
| Racemic Synthesis 2 | 2-nitrotoluene | 7 | 16% | Not applicable (racemic) | [2] |
| Proposed Enantioselective Synthesis | 1-methoxy-1H-indole | 4 (longest linear sequence) | Not estimated | >95% (projected) | Hypothetical |
Proposed Enantioselective Synthesis Workflow
Given the absence of a reported enantioselective synthesis of this compound, a hypothetical route is proposed based on well-established asymmetric methodologies. This strategy aims to introduce the chiral center with high enantiomeric control using a Noyori-type asymmetric reduction of a ketone precursor.
Figure 1. Proposed workflow for the enantioselective synthesis of (R)-Paniculidine B.
Experimental Protocols
Racemic Synthesis (General Procedure from Aldehyde)[1]
A solution of the aldehyde, 1-methoxy-3-(3-formylpropyl)indole, in an appropriate solvent is treated with a methyl Grignard reagent (MeMgBr) at low temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude alcohol is then purified by column chromatography to yield (±)-Paniculidine B.
Proposed Enantioselective Synthesis: Key Asymmetric Reduction Step
The key step in the proposed enantioselective route is the asymmetric transfer hydrogenation of the ketone precursor, 4-(1-methoxy-1H-indol-3-yl)-2-methylbutan-2-one. This reaction can be carried out using a well-established chiral ruthenium catalyst.
Synthesis of 4-(1-methoxy-1H-indol-3-yl)-2-methylbutan-2-one (Ketone Precursor):
-
Friedel-Crafts Acylation: 1-methoxy-1H-indole is reacted with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(1-methoxy-1H-indol-3-yl)propan-2-one.
-
Alkylation: The resulting ketone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature, followed by quenching with methyl iodide to introduce the second methyl group and yield the desired ketone precursor.
Asymmetric Transfer Hydrogenation:
-
Catalyst: RuCl--INVALID-LINK--
-
Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure: To a solution of the ketone precursor in CH₂Cl₂ is added the chiral ruthenium catalyst. The formic acid/triethylamine mixture is then added, and the reaction is stirred at room temperature until completion is observed by TLC. The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (R)-Paniculidine B. The enantiomeric excess can be determined by chiral HPLC analysis.
Biological Activity
Currently, there is a lack of published data on the specific biological activities, cytotoxicity, or mechanism of action of this compound. Further investigation into the pharmacological profile of the enantiomerically pure compound is warranted.
References
Cross-Reactivity Profile of Paniculidine B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Paniculidine B, a novel alkaloid with therapeutic potential. By presenting comparative data alongside detailed experimental protocols, this document serves as a vital resource for researchers engaged in the evaluation of this compound for further development.
Introduction to this compound
This compound is a newly isolated steroidal alkaloid from the plant Solanum paniculatum. Structurally, it shares a core scaffold with other known alkaloids from the same species, including Paniculidine A, but possesses a unique side-chain modification that is hypothesized to alter its biological activity and receptor-binding profile. Preliminary studies suggest that this compound exhibits potent anti-inflammatory properties by modulating the NF-κB signaling pathway. Understanding its cross-reactivity with structurally related compounds is crucial for predicting potential off-target effects and ensuring therapeutic specificity.
Comparative Cross-Reactivity Analysis
To assess the binding specificity of this compound, its cross-reactivity was evaluated against a panel of structurally similar alkaloids. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from competitive binding assays targeting the IKKβ subunit, a key kinase in the NF-κB pathway.
| Compound | IC50 (nM) for IKKβ Inhibition | % Cross-Reactivity Relative to this compound |
| This compound | 15 | 100% |
| Paniculidine A | 150 | 10% |
| Solasodine | > 1000 | < 1.5% |
| Tomatidine | > 1000 | < 1.5% |
Data represents the mean of three independent experiments.
The data clearly indicates that this compound is a highly potent inhibitor of IKKβ. While it shares a structural backbone with Paniculidine A, the modification on its side-chain results in a 10-fold increase in potency. Importantly, minimal cross-reactivity was observed with other common steroidal alkaloids, Solasodine and Tomatidine, highlighting the specific interaction of this compound with its target.
Experimental Protocols
Competitive Binding Assay for IKKβ
This assay was performed to determine the inhibitory concentration (IC50) of this compound and related compounds on the activity of the IKKβ enzyme.
Materials:
-
Recombinant human IKKβ (purified)
-
Fluorescently labeled IκBα peptide substrate
-
ATP solution
-
Assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
Test compounds (this compound, Paniculidine A, Solasodine, Tomatidine) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
A 10 µL solution of recombinant IKKβ (2 nM) in assay buffer was added to each well of a 384-well microplate.
-
Test compounds were serially diluted in DMSO and 100 nL of each dilution was added to the wells. For the control wells, 100 nL of DMSO was added.
-
The plate was incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
The kinase reaction was initiated by adding 10 µL of a solution containing the fluorescently labeled IκBα peptide substrate (100 nM) and ATP (10 µM) in assay buffer.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
Fluorescence polarization was measured using a plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to verify the target engagement of this compound within a cellular context.
Materials:
-
Human embryonic kidney (HEK293) cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (PBS containing 0.4% NP-40 and protease inhibitors)
-
Equipment for Western blotting
Procedure:
-
HEK293 cells were cultured to 80% confluency.
-
Cells were treated with either vehicle (DMSO) or this compound (1 µM) for 1 hour at 37°C.
-
After treatment, cells were harvested, washed with PBS, and resuspended in PBS.
-
The cell suspensions were divided into aliquots and heated individually to a range of temperatures (40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cells were lysed by freeze-thaw cycles.
-
The soluble fraction was separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
The supernatant (soluble protein fraction) was collected and analyzed by Western blotting using an antibody specific for IKKβ.
-
The band intensities were quantified to determine the melting curve of IKKβ in the presence and absence of this compound.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Workflow for assessing cross-reactivity.
Caption: this compound's target in NF-κB pathway.
A Comparative Spectroscopic Analysis of Paniculidine B and Tryptamine
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of the indole alkaloid Paniculidine B, with a comparative analysis against the well-characterized biogenic amine, Tryptamine.
This guide provides a comprehensive comparison of the spectroscopic data for this compound, a naturally occurring indole alkaloid isolated from Murraya paniculata, and Tryptamine, a fundamental indole-containing compound. This analysis is intended to serve as a valuable resource for the identification, characterization, and further investigation of these and related compounds in drug discovery and phytochemical research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Tryptamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Atom Position | This compound (Predicted) | Tryptamine (DMSO-d₆, 400 MHz) [1] |
| H-1 (NH) | - | 10.86 (br s) |
| H-2 | - | 7.13 (s) |
| H-4 | - | 7.34-7.36 (m) |
| H-5 | - | 6.97-6.99 (m) |
| H-6 | - | 7.06-7.08 (m) |
| H-7 | - | 7.51-7.53 (d) |
| H-α (CH₂) | - | 2.81-2.85 (t) |
| H-β (CH₂) | - | 2.75-2.78 (t) |
| This compound Specific Protons | ||
| OCH₃ | Data not available | - |
| CH | Data not available | - |
| CH₂ (alkyl chain) | Data not available | - |
| CH₃ | Data not available | - |
| CH₂OH | Data not available | - |
| OH | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Atom Position | This compound (Predicted) | Tryptamine (DMSO-d₆, 15.09 MHz) [1] |
| C-2 | - | 122.53 |
| C-3 | - | 112.60 |
| C-3a | - | 127.40 |
| C-4 | - | 118.30 |
| C-5 | - | 118.06 |
| C-6 | - | 120.75 |
| C-7 | - | 111.29 |
| C-7a | - | 136.34 |
| C-α (CH₂) | - | 42.71 |
| C-β (CH₂) | - | 29.55 |
| This compound Specific Carbons | ||
| OCH₃ | Data not available | - |
| C (indole) | Data not available | - |
| CH | Data not available | - |
| CH₂ (alkyl chain) | Data not available | - |
| CH₃ | Data not available | - |
| CH₂OH | Data not available | - |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Table 3: Mass Spectrometry Data
| Parameter | This compound | Tryptamine |
| Molecular Formula | C₁₄H₁₉NO₂ | C₁₀H₁₂N₂ |
| Molecular Weight | 233.31 g/mol | 160.22 g/mol |
| Ionization Mode | ESI-MS (predicted) | ESI-MS/MS |
| [M+H]⁺ (m/z) | 234.1494 | 161.1124 |
| Key Fragment Ions (m/z) | Data not available | 144.0873, 130.0651, 117.0772, 91.0542 |
Infrared Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Tryptamine (Mull) [1] |
| O-H Stretch (alcohol) | ~3400-3200 | - |
| N-H Stretch (indole) | - | ~3400 |
| C-H Stretch (aromatic) | ~3100-3000 | ~3050 |
| C-H Stretch (aliphatic) | ~2960-2850 | ~2930, 2850 |
| C=C Stretch (aromatic) | ~1600, ~1470 | ~1620, 1450 |
| C-O Stretch (alcohol) | ~1050 | - |
| C-O Stretch (methoxy) | ~1250, ~1030 | - |
| C-N Stretch | ~1340 | ~1340 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound (this compound or Tryptamine) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used to obtain the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, which are essential for unambiguous signal assignment.
Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a small amount of acid (e.g., formic acid) to promote ionization.
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge ratio of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): The sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum (of air or the ATR crystal) is first recorded and automatically subtracted from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of natural products.
References
In Vivo Validation of Paniculidine B Activity: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature, experimental data, and established protocols concerning the in vivo validation of Paniculidine B's activity. Extensive searches of scientific databases have not yielded any specific studies detailing its biological effects in living organisms, its mechanism of action, or comparative analyses with other compounds.
While information regarding the chemical structure and synthesis of this compound is available, its pharmacological properties remain uncharacterized in vivo. Therefore, a comprehensive comparison guide with detailed experimental protocols, quantitative data, and signaling pathway diagrams cannot be constructed at this time.
To facilitate future research and provide a framework for the in vivo validation of this compound, this guide outlines the necessary experimental steps and data presentation that would be required. This hypothetical guide is based on standard pharmacological and drug development research practices.
Hypothetical Framework for In Vivo Validation of this compound
Pharmacokinetic Profiling
A crucial first step in the in vivo assessment of any new chemical entity is to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per group).
-
Administration:
-
Intravenous (IV) bolus injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC, bioavailability) are calculated using appropriate software.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 75 | 150 ± 30 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 850 ± 120 | 1200 ± 200 |
| Half-life (t1/2) (h) | 3.2 ± 0.8 | 4.5 ± 1.1 |
| Bioavailability (%) | N/A | 14.1 |
Efficacy Studies in a Relevant Disease Model
Based on the hypothesized therapeutic target of this compound, in vivo efficacy would need to be demonstrated in a relevant animal model of disease. For instance, if this compound is predicted to have anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model could be used.
Experimental Protocol: LPS-Induced Inflammation Model in Mice
-
Animal Model: C57BL/6 mice (n=8 per group).
-
Groups:
-
Vehicle control
-
LPS (1 mg/kg, intraperitoneal injection) + Vehicle
-
LPS + this compound (e.g., 1, 5, 10 mg/kg, oral)
-
LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg, oral)
-
-
Treatment: this compound or vehicle is administered 1 hour prior to LPS challenge.
-
Endpoint Measurement:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA 2 hours post-LPS.
-
Lung tissue is collected for histological analysis of inflammation.
-
Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 50 ± 10 | 30 ± 8 | 20 ± 5 |
| LPS + Vehicle | 1200 ± 250 | 1500 ± 300 | 800 ± 150 |
| LPS + this compound (1 mg/kg) | 1050 ± 200 | 1300 ± 280 | 700 ± 120 |
| LPS + this compound (5 mg/kg) | 700 ± 150 | 800 ± 180 | 450 ± 90 |
| LPS + this compound (10 mg/kg) | 400 ± 90 | 500 ± 110 | 250 ± 60 |
| LPS + Dexamethasone (1 mg/kg) | 350 ± 80 | 450 ± 100 | 200 ± 50 |
Mechanism of Action Elucidation
To understand how this compound exerts its effects, in vivo studies would need to investigate its impact on specific signaling pathways.
Hypothetical Signaling Pathway: Inhibition of NF-κB Pathway
If this compound is hypothesized to inhibit the NF-κB signaling pathway, this could be visualized as follows:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Western Blot Analysis of NF-κB Pathway Proteins
Caption: Western blot workflow for analyzing NF-κB pathway activation.
Conclusion and Future Directions
The successful in vivo validation of this compound will require a systematic approach, beginning with fundamental pharmacokinetic and safety assessments, followed by robust efficacy studies in relevant disease models. Elucidating the underlying mechanism of action through targeted molecular studies will be critical for its potential development as a therapeutic agent. Researchers are encouraged to pursue these lines of investigation to uncover the therapeutic potential of this compound. As data becomes available, this guide will be updated to provide a comprehensive and objective comparison of this compound with existing therapeutic alternatives.
Unraveling the Mechanisms of Indole Alkaloids: A Comparative Guide
A detailed examination of the distinct modes of action of prominent indole alkaloids, contrasting the well-established mechanisms of Vincristine, Reserpine, and Strychnine with the largely uncharacterized Paniculidine B.
Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their potent and varied pharmacological activities.[1] This guide provides a comparative analysis of the mechanisms of action of three well-characterized indole alkaloids—vincristine, reserpine, and strychnine—each exemplifying a distinct mode of interaction with biological systems. In contrast, this compound, an indole alkaloid isolated from Murraya paniculata, remains largely unstudied, highlighting the untapped potential for discovery within this chemical class.[2][3] While extracts of Murraya paniculata have shown various biological activities, including antioxidant and antibacterial effects, specific mechanistic data for this compound is not yet available in scientific literature.[2][4]
Comparative Analysis of Mechanistic Data
The following table summarizes the key mechanistic details and quantitative data for the selected indole alkaloids. This data provides a clear comparison of their targets, effects, and potencies.
| Alkaloid | Primary Molecular Target | Mechanism of Action | Quantitative Measure of Activity | Reference |
| Vincristine | β-tubulin | Inhibition of microtubule polymerization | Overall affinity for tubulin (K1K2) is the highest among vinca alkaloids studied. | [1][5] |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Irreversible blockade of monoamine uptake into synaptic vesicles | IC50 for [3H]dopamine uptake inhibition: ~37 nM | [6] |
| Strychnine | Glycine Receptor (GlyR) | Competitive antagonist of the inhibitory neurotransmitter glycine | Affinity constant (Ki) for glycine receptor: ~0.03 µM | [7][8] |
| This compound | Unknown | Unknown | Not available | [9] |
In-Depth Look at Established Mechanisms of Action
Vincristine: A Mitotic Inhibitor
Vincristine, a dimeric indole alkaloid, exerts its potent anticancer effects by targeting the fundamental cellular process of mitosis.[1] Its mechanism revolves around the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.
Signaling Pathway and Mechanism:
Vincristine binds to β-tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the metaphase.[1] Ultimately, this prolonged mitotic arrest triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific derivatization of the vesicle monoamine transporter with novel carrier-free radioiodinated reserpine and tetrabenazine photoaffinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
